Cytochrome c fragment (93-108)
Description
Properties
Molecular Formula |
C79H133N23O25 |
|---|---|
Molecular Weight |
1805.04 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: The C-Terminal Domain of Cytochrome c (Fragment 93-108)
This technical guide details the amino acid sequence, structural mechanics, and experimental utility of Cytochrome c Fragment 93-108 .
Executive Summary & Sequence Identification
Fragment 93-108 corresponds to the C-terminal
In drug development and apoptotic research, this fragment is utilized to study the initiation of protein folding , mitochondrial membrane interaction (cardiolipin) , and the locking mechanism that prevents premature apoptosis.
Amino Acid Sequence (Yeast Iso-1, Residues 93-108)
| Position | Amino Acid | 3-Letter | Properties |
| 93 | Glutamic Acid | Glu (E) | Acidic, Negatively Charged |
| 94 | Arginine | Arg (R) | Basic, Positively Charged |
| 95 | Alanine | Ala (A) | Hydrophobic, Aliphatic |
| 96 | Aspartic Acid | Asp (D) | Acidic, Negatively Charged |
| 97 | Leucine | Leu (L) | Hydrophobic, Aliphatic |
| 98 | Isoleucine | Ile (I) | Hydrophobic, Aliphatic |
| 99 | Alanine | Ala (A) | Hydrophobic, Aliphatic |
| 100 | Tyrosine | Tyr (Y) | Aromatic, Amphipathic |
| 101 | Leucine | Leu (L) | Hydrophobic, Aliphatic |
| 102 | Lysine | Lys (K) | Basic, Positively Charged |
| 103 | Lysine | Lys (K) | Basic, Positively Charged |
| 104 | Alanine | Ala (A) | Hydrophobic, Aliphatic |
| 105 | Threonine | Thr (T) | Polar, Uncharged |
| 106 | Asparagine | Asn (N) | Polar, Uncharged |
| 107 | Glutamic Acid | Glu (E) | Acidic, Negatively Charged |
| 108 | (C-Term) | -- | Carboxyl Group |
Sequence String: E-R-A-D-L-I-A-Y-L-K-K-A-T-N-E
Critical Comparative Note: Researchers working with Human Cytochrome c must note that the human sequence ends at residue 104 (...A-Y-L-K-K-A-T-N-E). The "93-108" designation specifically targets the yeast model or synthetic variants used to probe extended helix stability [1, 2].
Structural Biochemistry & Functional Mechanics
The "Foldon" Hypothesis
The C-terminal helix (93-108) is not just a structural appendage; it is the thermodynamic latch of the protein. Experimental evidence using Hydrogen-Deuterium Exchange (HDX) suggests this helix is the first unit to form during folding and the last to unfold [3].
-
Mechanism: The helix forms in the unfolded state, providing a scaffold for the N-terminal helix to dock. This N-C terminal interaction seals the heme pocket.
-
Stability: The interaction between Phe10 (N-term) and Leu94/Tyr97 (C-term, Fragment 93-108) is the primary stabilizer of the native state. Disruption of this interface triggers the "alkaline transition" or unfolding required for apoptosis.
Apoptosis and Heme Coordination
In the mitochondrial intermembrane space, Cytochrome c functions as an electron carrier.[1][2][3][4][5] However, upon release into the cytosol, it binds Apaf-1 to form the apoptosome.
-
The Switch: The C-terminal helix (93-108) must undergo a conformational shift to allow the heme group to exhibit peroxidase activity (oxidizing cardiolipin).
-
Fragment Utility: Synthetic peptides of 93-108 are used to map the binding surface on Apaf-1 and to study how the helix detachment facilitates peroxidase activation.
Structural Pathway Diagram
The following diagram illustrates the critical role of Fragment 93-108 in the folding and apoptotic pathways.
Caption: The C-terminal helix (93-108) acts as the folding nucleus (blue) and the stability latch. Its displacement (red) is a prerequisite for apoptotic signaling.
Experimental Protocols for Fragment Characterization
For researchers synthesizing or utilizing Fragment 93-108, the following protocols ensure structural integrity and functional validation.
Solid Phase Peptide Synthesis (SPPS)
Because this fragment is amphipathic, aggregation during synthesis is a risk.
-
Resin Selection: Use Wang resin or 2-Chlorotrityl chloride resin for C-terminal acid generation.
-
Coupling: Use Fmoc chemistry with HBTU/DIEA activation.
-
Capping: Acetylate unreacted amines after every cycle to prevent deletion sequences.
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 3 hours to protect the Tyrosine (Tyr97) and Methionine (if present in variants) from oxidation.
Circular Dichroism (CD) Spectroscopy
To verify the secondary structure (helicity) of the synthesized fragment:
-
Buffer: 10 mM Potassium Phosphate, pH 7.0. Avoid chloride ions if exploring far-UV (<190 nm).
-
Concentration: 20-50 µM peptide.
-
Measurement: Scan 190–260 nm.
-
Expectation:
-
In Water: Disordered (Random Coil) – Minima at ~198 nm.
-
In TFE (Trifluoroethanol):
-Helix – Double minima at 208 nm and 222 nm. -
Interpretation: The 93-108 fragment has high intrinsic helical propensity but requires a hydrophobic environment (like TFE or the protein core) to fold fully [4].
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesizing and validating Cytochrome c Fragment 93-108 before application in apoptotic assays.
Drug Development Implications
Targeting the C-terminal domain of Cytochrome c offers a novel therapeutic avenue:
-
Apoptosis Inhibition: Small molecules that stabilize the interaction between the C-terminal helix (93-108) and the N-terminus could prevent Cytochrome c release, potentially reducing reperfusion injury in heart attack or stroke models.
-
Apoptosis Induction: Peptidomimetics of fragment 93-108 could competitively bind to the protein core, displacing the native helix and forcing the protein into a pro-apoptotic (peroxidase-active) state for cancer therapy.
References
-
UniProt Consortium. (2024). Cytochrome c isoform 1 - Saccharomyces cerevisiae (Baker's yeast).[6][7] UniProtKB - P00044.[6] Link
-
RCSB Protein Data Bank. (1992). Structure of Yeast Iso-1-cytochrome c (1YCC).[8][9]Link
-
Krishna, M. M., et al. (2003). Hydrogen exchange methods to study protein folding. Methods in Molecular Biology. Link
-
TargetMol. (2024). Cytochrome c fragment (93-108) Product Information.[10][11]Link
Sources
- 1. Structural Characteristics of Stable Folding Intermediates of Yeast Iso-1-Cytochrome-c [bmmj.org]
- 2. The role of key residues in structure, function, and stability of cytochrome-c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome c - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. Yeast iso-1-cytochrome c. A 2.8 A resolution three-dimensional structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. apexbt.com [apexbt.com]
- 11. Cytochrome c fragment (93-108) | TargetMol [targetmol.com]
Topic: Biological Function of Cytochrome c (93-108) in Apoptosis
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cytochrome c, a cornerstone of the mitochondrial electron transport chain, plays a second, pivotal role in the cytoplasm as a primary initiator of the intrinsic apoptotic pathway. Upon its release into the cytosol, it orchestrates the assembly of the apoptosome and subsequent activation of the caspase cascade, leading to programmed cell death.[1][2][3] While the function of the full-length 12 kDa protein is well-established, research has identified smaller, bioactive fragments that can recapitulate its pro-apoptotic activity. This technical guide focuses on a specific synthetic peptide, the Cytochrome c fragment corresponding to amino acids 93-108. We will delve into its molecular characteristics, the logical basis for its pro-apoptotic function, and provide a comprehensive framework for its experimental validation. This document serves as a guide for researchers aiming to investigate this peptide's mechanism of action and explore its potential as a targeted therapeutic agent.
Part 1: The Canonical Role of Full-Length Cytochrome c in Apoptosis
To appreciate the function of the 93-108 fragment, one must first understand the well-orchestrated role of its parent protein. Under homeostatic conditions, cytochrome c is localized to the mitochondrial intermembrane space, where it functions as an electron carrier.[4][5] Upon receiving apoptotic stimuli (e.g., DNA damage, oxidative stress), the mitochondrial outer membrane becomes permeabilized (MOMP), an event tightly regulated by the Bcl-2 family of proteins.[6][7] This permeabilization allows cytochrome c to be released into the cytosol.[3]
Once in the cytoplasm, cytochrome c engages with the Apoptotic Protease Activating Factor-1 (Apaf-1).[8][9] In the presence of dATP or ATP, the binding of cytochrome c induces a significant conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-like structure known as the apoptosome.[1][9] This complex then recruits procaspase-9, an initiator caspase.[10][11] The high local concentration of procaspase-9 within the apoptosome facilitates its proximity-induced auto-activation.[12] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates.[2][10]
Caption: Hypothesized mechanism of Apaf-1 activation by the Cyt-c (93-108) peptide.
Part 4: A Framework for Experimental Validation
As a Senior Application Scientist, my primary directive is to provide researchers with robust, self-validating experimental frameworks. The following protocols are designed to systematically test the pro-apoptotic activity of the cytochrome c (93-108) peptide.
Protocol 4.1: In Vitro Caspase Activation Assay in Cell-Free Extract
Causality: This assay directly tests the peptide's ability to activate the core apoptotic machinery in a controlled, cell-free environment, bypassing the complexities of cellular uptake. It validates whether the peptide can functionally substitute for full-length cytochrome c in activating the apoptosome.
Methodology:
-
Prepare Cytosolic S-100 Extract:
-
Culture a suitable cell line (e.g., HeLa or Jurkat) to a high density (~2x10⁹ cells).
-
Harvest and wash cells with ice-cold PBS.
-
Swell the cells in a hypotonic buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA) on ice.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. Monitor cell lysis microscopically.
-
Centrifuge at 10,000 x g to pellet mitochondria and heavy membranes.
-
Collect the supernatant and perform an ultracentrifugation at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the S-100 extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Set Up Activation Reactions:
-
In a 96-well plate, prepare reactions containing:
-
50-100 µg of S-100 extract.
-
1 mM dATP.
-
Reaction buffer to final volume.
-
-
Add the Cytochrome c (93-108) peptide at a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Controls: Include a negative control (vehicle/buffer), a positive control (full-length horse heart cytochrome c, e.g., 10 µM), and a caspase inhibitor control (e.g., Z-VAD-FMK) to confirm the signal is caspase-dependent.
-
-
Incubate and Measure Caspase Activity:
-
Incubate the plate at 37°C for 1-2 hours.
-
Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).
-
Measure the fluorescence kinetics on a plate reader (Excitation/Emission ~400/505 nm for AFC). The rate of fluorescence increase is proportional to caspase activity.
-
Protocol 4.2: Cellular Apoptosis Induction and Analysis
Causality: This workflow assesses the peptide's ability to induce apoptosis in intact cells, which requires both cellular entry and engagement with the intracellular apoptotic machinery. It provides a more physiologically relevant validation of its function.
Methodology:
-
Peptide Delivery:
-
The peptide itself has poor membrane permeability. Therefore, delivery must be facilitated. Options include:
-
Conjugation to a Cell-Penetrating Peptide (CPP): Synthesize the 93-108 peptide with an N-terminal CPP tag (e.g., TAT peptide sequence). [13][14] * Lipid-Based Transfection Reagents: Use commercially available reagents designed for peptide delivery.
-
Electroporation: Optimize electroporation parameters for the specific cell type.
-
-
-
Cell Treatment:
-
Seed cells (e.g., HCT-116, HeLa) in 12- or 24-well plates and allow them to adhere overnight. [15] * Treat cells with the peptide-CPP conjugate or peptide with transfection reagent at various concentrations for 24-48 hours.
-
Include appropriate controls: untreated cells, cells treated with CPP alone, and a known apoptosis inducer (e.g., Staurosporine).
-
-
Apoptosis Assessment via Annexin V & Propidium Iodide (PI) Staining:
-
Harvest both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic agent or brief trypsinization. [16] * Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer. [16] * Add Annexin V-FITC (or another fluorophore) and PI. [15] * Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Caption: Experimental workflow for assessing apoptosis induction in cultured cells.
Part 5: Quantitative Data Analysis
| Parameter | Assay Method | Description & Significance |
| IC₅₀ / EC₅₀ | Cell Viability Assay (e.g., MTT, CellTiter-Glo) or Caspase Activity Assay | Half-maximal inhibitory/effective concentration. This value quantifies the peptide's potency in either reducing cell viability or activating caspases. A lower IC₅₀ indicates higher potency, which is a critical parameter for drug development. [17] |
| Kd (Binding Affinity) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Dissociation constant. This measures the binding strength between the 93-108 peptide and its putative target, Apaf-1. A low Kd (e.g., in the nanomolar range) would strongly support the hypothesized direct binding mechanism. [18] |
| % Apoptotic Cells | Flow Cytometry (Annexin V/PI staining) | Percentage of early and late apoptotic cells. This provides a direct measure of the peptide's efficacy in inducing programmed cell death at a given concentration and time point. [15] |
Part 6: Therapeutic Implications and Drug Development
The ability of cancer cells to evade apoptosis is a hallmark of malignancy. [1]Therefore, therapeutic strategies aimed at reactivating this pathway are of significant interest. A small, stable peptide that can directly trigger the apoptosome, like the hypothesized function of cytochrome c (93-108), presents an attractive therapeutic concept.
Opportunities:
-
Directly Targeting a Core Pathway: Unlike therapies that target upstream signaling, this peptide could directly activate the final common pathway of intrinsic apoptosis, potentially bypassing resistance mechanisms that affect MOMP.
-
Specificity: As a component of a fundamental biological process, it offers a potentially universal mechanism for inducing death in cancer cells.
Challenges & Field-Proven Insights:
-
Cellular Delivery: This is the primary obstacle. As demonstrated in Protocol 4.2, the peptide is not inherently cell-permeable. Effective drug development will depend on sophisticated delivery systems. [19][20] * Peptide Modifications: Conjugation to cell-penetrating peptides (CPPs) is a common strategy, but can lack tumor specificity. [13][14] * Nanocarrier Systems: Encapsulating the peptide in nanoparticles (e.g., lipid-based, polymeric) can improve stability and allow for the addition of tumor-targeting ligands (e.g., antibodies, aptamers) to enhance specificity. [20][21] * Smart Systems: Hypoxia- or pH-responsive carriers can be designed to release the peptide preferentially within the tumor microenvironment. [19][21]2. Stability: Short, linear peptides are susceptible to rapid degradation by proteases in serum. Strategies to improve stability include using D-amino acids, cyclization, or PEGylation. [22]3. Off-Target Effects: Indiscriminate induction of apoptosis in healthy tissues would be highly toxic. Therefore, tumor-specific delivery is not just an optimization but a requirement for any clinical translation.
Conclusion
The cytochrome c (93-108) fragment represents a compelling minimalist tool for studying and potentially inducing apoptosis. Based on the well-defined mechanism of its parent protein, it is strongly hypothesized to function by directly engaging Apaf-1 to trigger apoptosome formation. This guide provides the scientific rationale and a practical, robust experimental framework for researchers to rigorously test this hypothesis. Validating the pro-apoptotic activity and elucidating the precise mechanism of this peptide will be crucial first steps. Overcoming the significant, yet solvable, challenges of targeted delivery will determine its ultimate potential as a next-generation therapeutic agent for cancer and other diseases characterized by apoptotic dysregulation.
References
- Sun, Y., et al. (2020). Intracellular delivery of cytochrome C using hypoxia-responsive polypeptide micelles for efficient cancer therapy. International Journal of Nanomedicine, 15, 8539–8551.
- Zhao, Y., et al. (2024). Chemical Modification of Cytochrome C for Acid-Responsive Intracellular Apoptotic Protein Delivery for Cancer Eradication. International Journal of Molecular Sciences, 25(2), 859.
- Xiao, Q., et al. (2016). Cytotoxic Peptide Conjugates: Anticancer Therapeutic Strategies. Research and Reviews: Drug Delivery, 3(2).
-
Creative Diagnostics. (2023). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Online] Available from: [Link]
- Souza, P. F. N., et al. (2022). Synthetic Peptides Induce Human Colorectal Cancer Cell Death via Proapoptotic Pathways. International Journal of Molecular Sciences, 23(21), 13454.
-
Ortega, F., et al. (2020). Design, synthesis, and in vitro screening of apopeptides. ResearchGate. [Online] Available from: [Link]
- Slee, E. A., et al. (1999). Ordering the Cytochrome c–initiated Caspase Cascade. The Journal of Cell Biology, 144(2), 281–292.
- Ansari, M. Z., et al. (2017). The role of key residues in structure, function, and stability of cytochrome-c. Cellular and Molecular Life Sciences, 74(5), 805–822.
- García-Lara, E., et al. (2020). A fluorogenic cyclic peptide for imaging and quantification of drug-induced apoptosis.
- Hill, J. J., et al. (2000). Cytochrome c binding to Apaf-1: The effects of dATP and ionic strength. Journal of Biological Chemistry, 275(43), 33351–33357.
- Aina, O. H., et al. (2018).
- Conboy, E., & Howard, G. A. (2022). Peptide-based delivery of therapeutics in cancer treatment. Advanced Drug Delivery Reviews, 182, 114115.
- Jiang, X., & Wang, X. (2004). Cytochrome C-Mediated Apoptosis. Annual Review of Biochemistry, 73, 87–106.
-
Purring-Cody, L. K., & Erecinska, M. (2000). Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength. PubMed. [Online] Available from: [Link]
- Riedl, S. J., & Salvesen, G. S. (2007). The apoptosome: signalling platform of cell death. Nature Reviews Molecular Cell Biology, 8(5), 405–413.
- Ott, M., et al. (2007). Mechanisms of cytochrome c release from mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(6), 403–412.
- Ow, Y. L. P., et al. (2008). Cytochrome c: functions beyond respiration. Nature Reviews Molecular Cell Biology, 9(7), 532–542.
-
Lüthi, A. U., & Martin, S. J. (2007). Suppression of IL-33 Bioactivity through Proteolysis by Apoptotic Caspases. TARA, Trinity College Dublin. [Online] Available from: [Link]
- Cheng, T. C., et al. (2016). Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1. Genes & Development, 30(7), 806–816.
-
Vaddavalli, P. L., et al. (2025). A comprehensive guide through the fold and stability of cytochrome c with implications for disease. bioRxiv. [Online] Available from: [Link]
-
Medical Lectures. (2024). Intrinsic pathway of Cell Apoptosis / Cytochrome C leakage , Caspase 9 activation. YouTube. [Online] Available from: [Link]
- Allen, J. W. A., & Dancis, A. (2013). Mitochondrial cytochrome c biogenesis: no longer an enigma. Cellular and Molecular Life Sciences, 70(15), 2689–2703.
-
Fulda, S. (2005). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Online] Available from: [Link]
- McIlwain, D. R., et al. (2013). Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656.
-
Medicosis Perfectionalis. (2019). Mechanism of Cytochrome C Release from Mitochondria. YouTube. [Online] Available from: [Link]
- Ly, J. D., et al. (2021). Diverse functions of cytochrome c in cell death and disease.
- Kadenbach, B., et al. (2021). Multiple Mechanisms Regulate Eukaryotic Cytochrome C Oxidase. International Journal of Molecular Sciences, 22(5), 2414.
-
Hill, J. J., et al. (2000). Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength. Semantic Scholar. [Online] Available from: [Link]
- Abramczyk, H., et al. (2022). Decoding the role of cytochrome c in metabolism of human spermatozoa by Raman imaging. Scientific Reports, 12(1), 20286.
- Hu, Y., et al. (1999). Role of cytochrome c and dATP/ATP hydrolysis in Apaf-1-mediated caspase-9 activation and apoptosis. The EMBO Journal, 18(13), 3586–3595.
Sources
- 1. mcb.berkeley.edu [mcb.berkeley.edu]
- 2. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of key residues in structure, function, and stability of cytochrome-c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse functions of cytochrome c in cell death and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zider.free.fr [zider.free.fr]
- 7. youtube.com [youtube.com]
- 8. apexbt.com [apexbt.com]
- 9. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Peptides Induce Human Colorectal Cancer Cell Death via Proapoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytochrome c binding to Apaf-1: The effects of dATP and ionic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Modification of Cytochrome C for Acid-Responsive Intracellular Apoptotic Protein Delivery for Cancer Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular delivery of cytochrome C using hypoxia-responsive polypeptide micelles for efficient cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A fluorogenic cyclic peptide for imaging and quantification of drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenic Properties of Moth Cytochrome c Fragment 93-108
This guide serves as an in-depth technical resource on the immunogenic properties of the Moth Cytochrome c (MCC) fragment, specifically focusing on the C-terminal region (residues 93–103/108). This peptide is a foundational model antigen in molecular immunology, instrumental in defining the structural basis of T-cell receptor (TCR) recognition and MHC Class II restriction.
A Technical Guide for Molecular Immunologists and Drug Developers
Executive Summary & Biological Context
The Moth Cytochrome c (MCC) peptide, derived from the Tobacco Hornworm (Manduca sexta), represents one of the most rigorously characterized T-cell epitopes in history. It is primarily recognized in the context of the murine MHC Class II molecule I-E
While the native Manduca sexta cytochrome c protein sequence typically terminates at residue 103, the designation "Fragment 93-108" refers to synthetic constructs extending beyond the native C-terminus. These extensions are often engineered to improve peptide solubility, stability, or to provide a linker for conjugation (e.g., biotinylation or fluorophore attachment) without altering the core immunogenic determinant located between residues 93 and 103.
Key Immunological Utility:
-
Model Antigen: Used to study the "trimolecular complex" (MHC-Peptide-TCR).
-
Heteroclicity Studies: MCC is often compared with Pigeon Cytochrome c (PCC) to study heteroclitic responses (where a T-cell responds more strongly to a variant than the original immunogen).
-
TCR Transgenic Models: The specific T-cell clones 2B4 and 5C.C7 are raised against this peptide and are standard tools for studying T-cell activation kinetics.
Molecular Architecture of the Epitope
To understand the immunogenicity of MCC 93-108, one must deconstruct the core determinant (93-103). The immunogenicity is dictated by specific "Agretope" (MHC-binding) and "Epitope" (TCR-contact) residues.
Sequence Analysis
Native Core Sequence (93-103): D L I A Y L K Q A T K Extended Synthetic Sequence (93-108): D L I A Y L K Q A T K - [X X X X X] (Where X represents synthetic linker residues, often Gly/Ser or Cys for conjugation).
The I-E Binding Motif
The MCC peptide binds to the H-2
| Position (MCC) | Residue | Function | Mechanistic Description |
| 93 | Asp (D) | Flanking | N-terminal flank; affects solubility but not direct binding. |
| 95 | Ile (I) | Anchor (P1) | Primary MHC Anchor. Burys deep into the hydrophobic P1 pocket of I-E |
| 97 | Tyr (Y) | Spacer | Points up/sideways; minimal contact. |
| 99 | Lys (K) | TCR Contact (P5) | Primary TCR Contact. This positively charged residue interacts directly with the CDR3 loop of the TCR |
| 102 | Thr (T) | TCR Contact (P8) | Secondary TCR Contact. Interacts with the TCR |
| 103 | Lys (K) | Anchor (P9) | Secondary MHC Anchor. Fits into the P9 pocket of I-E |
Mechanism of Immunogenicity
The high immunogenicity of MCC 93-103/108 in H-2
The "Heteroclitic" Phenomenon
A critical concept in this system is the comparison between MCC and Pigeon Cytochrome c (PCC).[1]
-
PCC Sequence: ... K A E R A D L I A Y L K Q A T A K (Note the insertion of Ala at 103).
-
MCC Sequence: ... A N E R A D L I A Y L K Q A T - K (Deletion at 103 relative to PCC).
T-cells raised against PCC often respond better to MCC (a heteroclitic response).[1][2] This is because the deletion in MCC forces the C-terminal Lysine (103) into the P9 anchor pocket more effectively than the PCC sequence, which must "bulge" or shift register to accommodate the extra Alanine.
Signaling Pathway Visualization
The following diagram illustrates the specific molecular interactions driving the immunogenicity of the MCC fragment.
Caption: Structural logic of MCC immunogenicity. Anchors (I95, K103) stabilize the peptide on MHC I-E
Experimental Protocols
For researchers utilizing MCC 93-108, the following protocols ensure robust data generation. These protocols assume the use of I-E
Protocol A: T-Cell Proliferation Assay (Standard)
Purpose: To quantify the immunogenic potency of MCC 93-108 variants.
-
Reagent Preparation:
-
Solubilize MCC 93-108 peptide in sterile PBS. (Note: The pI is basic ~10; if solubility is poor, add small amount of dilute acetic acid, then buffer to pH 7.4).
-
Harvest 2B4 or 5C.C7 T-cell hybridomas (exponential growth phase).
-
Harvest CH27 cells (APCs) and treat with Mitomycin C (50 µg/mL) for 30 min at 37°C to prevent APC proliferation. Wash 3x with RPMI.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, plate 5x10
APCs/well. -
Add MCC peptide in serial dilutions (Range: 10 µM down to 0.001 µM).
-
Add 5x10
T-cell hybridomas/well. -
Final volume: 200 µL/well in RPMI-1640 + 10% FCS.
-
-
Incubation & Readout:
-
Incubate for 24 hours at 37°C, 5% CO
. -
Supernatant Harvest: Remove 100 µL supernatant.
-
IL-2 Quantification: Measure IL-2 production using an ELISA or by transferring supernatant to an IL-2 dependent cell line (e.g., CTLL-2) and measuring proliferation via [3H]-thymidine incorporation or Alamar Blue.
-
-
Data Analysis:
-
Plot Peptide Concentration (log scale) vs. IL-2 Response.
-
Calculate EC50 . A typical high-quality MCC 93-103 peptide should show an EC50 in the range of 0.01 - 0.1 µM .
-
Protocol B: MHC Peptide Competition Binding Assay
Purpose: To verify if a modified 93-108 fragment still binds the MHC groove effectively.
-
Tracer: Use a biotinylated standard peptide (e.g., Biotin-MCC 88-103) at a fixed concentration (e.g., 0.5 µM).
-
Competitor: Titrate the unlabeled MCC 93-108 test peptide (0.1 to 100 µM).
-
System: Purified soluble I-E
protein (or cell lysates from I-E cells). -
Workflow:
-
Incubate I-E
+ Tracer + Competitor for 48 hours at 37°C in citrate-phosphate buffer (pH 5.4 - acidic pH facilitates exchange). -
Capture MHC complexes on ELISA plates coated with anti-I-E
antibody (Clone 14-4-4S). -
Detect bound biotin-tracer with Streptavidin-Europium or HRP.
-
-
Interpretation: A decrease in signal indicates the test peptide successfully competed for the MHC groove.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low T-Cell Response | Peptide Aggregation | MCC C-terminus is hydrophobic. Ensure proper solubilization. Use fresh DMSO stock diluted into PBS. |
| High Background | Autoreactive T-cells | Ensure T-cell clones are rested. Verify APCs are I-E |
| Shifted EC50 | C-terminal Extension Interference | If using 93-108, the extension (104-108) might sterically hinder the P9 anchor (K103). Check linker flexibility (e.g., insert Gly-Gly spacer). |
References
-
Reay, P. A., Kantor, R. M., & Davis, M. M. (1994). Use of global amino acid replacements to define the requirements for MHC binding and T cell recognition of moth cytochrome c (93-103).[1][2][3][4] The Journal of Immunology.
-
Schwartz, R. H. (1985). T-lymphocyte recognition of antigen in association with gene products of the major histocompatibility complex. Annual Review of Immunology.
-
Fremont, D. H., et al. (2002).
. Journal of Experimental Medicine. -
Newell, E. W., et al. (2011). Structural basis of specificity and cross-reactivity in T cell receptors specific for cytochrome c-I-E
. The Journal of Immunology.
Sources
A Technical Guide to the Structure and Molecular Weight of the Cytochrome c 93-108 Peptide
Introduction
Cytochrome c is a small, highly conserved heme protein that plays a pivotal role in cellular life and death.[1][2] As a key component of the mitochondrial electron transport chain, it facilitates cellular respiration and ATP production.[2] However, upon its release into the cytosol, cytochrome c acts as a critical signaling molecule in the intrinsic pathway of apoptosis, or programmed cell death.[3][4] This is achieved through its interaction with Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the formation of the apoptosome and the subsequent activation of the caspase cascade.[2][3]
This technical guide focuses on a specific C-terminal fragment of cytochrome c, the 93-108 peptide. We will delve into its primary structure across different species, provide a comprehensive analysis of its molecular weight, and explore the experimental methodologies used to characterize its structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this biologically significant peptide fragment.
Part 1: Primary Structure and Species Variation
The primary structure of the cytochrome c 93-108 peptide, a sixteen-amino-acid fragment, exhibits a high degree of conservation across species, reflecting the critical role of the full-length protein. Below is a comparison of the unmodified amino acid sequences for this region from human, bovine (cow), and Saccharomyces cerevisiae (baker's yeast) iso-1-cytochrome c.
| Species | Residues 93-104/105/109 | Sequence (93-108) |
| Homo sapiens (Human) | KKEKDRNDLITYLK | KKEKDRNDLITYLKKACE |
| Bos taurus (Bovine) | KKEKDRNDLITYLK | KKEKDRNDLITYLKKACE |
| S. cerevisiae (Yeast) | KKEKDRNDLITYLK | KKEKDRNDLITYLKKACE |
Note: The full-length human and bovine cytochrome c proteins are typically 104 amino acids long, while yeast iso-1-cytochrome c is 109 amino acids. The table displays the C-terminal sequence starting from residue 93.
In addition to the native sequences, synthetic and modified versions of this peptide are often used in research. A commercially available variant has the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2, which includes the non-proteinogenic amino acid Sarcosine (Sar), an oxidized methionine (Met(O2)), and a C-terminal amidation. These modifications are introduced to alter the peptide's properties, such as stability or cell permeability, for experimental purposes.
Part 2: Molecular Weight Determination
The molecular weight of a peptide is a fundamental physicochemical property. It can be determined theoretically from its amino acid sequence or experimentally using techniques such as mass spectrometry.
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated by summing the molecular weights of the individual amino acid residues and accounting for the loss of a water molecule (18.015 Da) for each peptide bond formed. The calculation also needs to consider the terminal groups (a free amino group at the N-terminus and a free carboxyl group at the C-terminus, unless modified).
The formula for calculating the molecular weight of a peptide is:
MW = (Sum of MW of all amino acids) - ((Number of amino acids - 1) x MW of H₂O) + MW of N-terminus + MW of C-terminus
Below is a table of the average molecular weights of the 20 standard amino acid residues.[5][6][7]
| Amino Acid | 3-Letter Code | 1-Letter Code | Average Molecular Weight (Da) |
| Alanine | Ala | A | 89.10 |
| Arginine | Arg | R | 174.20 |
| Asparagine | Asn | N | 132.12 |
| Aspartic acid | Asp | D | 133.11 |
| Cysteine | Cys | C | 121.16 |
| Glutamic acid | Glu | E | 147.13 |
| Glutamine | Gln | Q | 146.15 |
| Glycine | Gly | G | 75.07 |
| Histidine | His | H | 155.16 |
| Isoleucine | Ile | I | 131.18 |
| Leucine | Leu | L | 131.18 |
| Lysine | Lys | K | 146.19 |
| Methionine | Met | M | 149.21 |
| Phenylalanine | Phe | F | 165.19 |
| Proline | Pro | P | 115.13 |
| Serine | Ser | S | 105.09 |
| Threonine | Thr | T | 119.12 |
| Tryptophan | Trp | W | 204.23 |
| Tyrosine | Tyr | Y | 181.19 |
| Valine | Val | V | 117.15 |
Example Calculation for Unmodified Human Cytochrome c (93-104):
For the unmodified human sequence KKEKDRNDLITYLK :
-
Sum of amino acid MWs: (146.19 x 4) + (147.13 x 1) + (174.20 x 1) + (132.12 x 1) + (133.11 x 1) + (131.18 x 1) + (119.12 x 1) + (131.18 x 1) = 1449.68 Da
-
MW of water molecules to be subtracted (11 peptide bonds): 11 x 18.015 = 198.165 Da
-
Theoretical MW: 1449.68 - 198.165 = 1251.515 Da
A commercially available modified version of the 93-108 fragment is reported to have a molecular weight of 1805.04 Da. This significant difference is due to the different amino acid sequence, the presence of modified residues (Sarcosine and oxidized Methionine), and a C-terminal amidation.
Experimental Molecular Weight Determination: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for the accurate determination of a peptide's molecular weight.[8][9][10] The two most common ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
MALDI-Time-of-Flight (TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides.
Workflow for MALDI-TOF MS Analysis:
Caption: Workflow for MALDI-TOF Mass Spectrometry.
Experimental Protocol for MALDI-TOF MS:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent compatible with the peptide solution.
-
Mix the peptide and matrix solutions in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely, allowing the peptide and matrix to co-crystallize.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Irradiate the sample spot with a laser, causing desorption and ionization of the peptide molecules.
-
The ionized peptides are accelerated in an electric field and travel through a flight tube.
-
The time it takes for the ions to reach the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of the peptide.
-
The molecular weight is determined from the m/z value of this peak.
-
Electrospray Ionization (ESI) is another powerful technique, often coupled with liquid chromatography (LC-ESI-MS), for peptide analysis.
Workflow for LC-ESI-MS Analysis:
Caption: Workflow for LC-ESI-MS Analysis.
Experimental Protocol for LC-ESI-MS:
-
Sample Preparation:
-
Dissolve the peptide in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography:
-
Inject the sample into an LC system, typically a reversed-phase column, to separate the peptide from any impurities.
-
-
Electrospray Ionization:
-
The eluent from the LC column is passed through a heated capillary to which a high voltage is applied.
-
This process generates a fine spray of charged droplets, from which solvent evaporates to produce gas-phase peptide ions. A key feature of ESI is the formation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
-
Mass Analysis:
-
The ions are introduced into the mass analyzer, which measures their m/z ratios.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the peptide.
-
The molecular weight of the peptide is determined by deconvolution of this charge state distribution.
-
Part 3: Structural Characterization
While the cytochrome c 93-108 peptide is too short to form a stable globular structure, it can adopt secondary structural elements, such as α-helices or β-sheets, in solution.[11][12] The conformational preferences of this peptide can be investigated using spectroscopic techniques like Circular Dichroism and Nuclear Magnetic Resonance.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.[11][12] It measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-1 mg/mL). The buffer should not have significant absorbance in the far-UV region.
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
-
Data Analysis:
-
The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure content.
-
α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Typically exhibits a strong negative band around 198 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
High-Resolution Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed three-dimensional structural information of peptides in solution at atomic resolution.[13][14]
Workflow for NMR Structural Analysis:
Caption: Workflow for NMR-based Peptide Structure Determination.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve the peptide to a high concentration (typically >0.5 mM) in a suitable NMR buffer, often containing a percentage of D₂O. For more detailed analysis, isotopic labeling (¹⁵N, ¹³C) of the peptide may be required.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY, TOCSY, and NOESY.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign the signals in the NMR spectra to specific atoms in the peptide sequence.
-
Structural Restraints:
-
Nuclear Overhauser Effect (NOE): NOESY spectra provide through-space distance information between protons that are close in space (< 5 Å).
-
J-couplings: These through-bond couplings can provide information about dihedral angles.
-
-
Structure Calculation: Use computational methods to generate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
-
Conclusion
The cytochrome c 93-108 peptide, a C-terminal fragment of a protein central to cellular metabolism and apoptosis, presents a valuable model for studying peptide structure and function. This guide has provided a comprehensive overview of its primary structure, methods for determining its molecular weight, and techniques for its structural characterization. A thorough understanding of these fundamental properties is essential for researchers investigating the role of cytochrome c in cellular processes and for professionals in the field of drug development targeting apoptotic pathways.
References
-
Siedlicka, M., et al. (1999). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proc. Natl. Acad. Sci. USA, 96, 903–908. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(6), 867-875. [Link]
-
Roepstorff, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. In: Peptide Antibodies. Methods in Molecular Biology, vol 2821. Humana, New York, NY. [Link]
-
Roepstorff, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Wüthrich, K., & Williamson, M. P. (1998). NMR investigation of ferricytochrome c unfolding: Detection of an equilibrium unfolding intermediate and residual structure in the denatured state. Proceedings of the National Academy of Sciences, 95(13), 7317-7322. [Link]
-
Roepstorff, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. PubMed. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Springer Link. [Link]
-
Wang, J., et al. (2019). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. Molecules, 24(18), 3298. [Link]
-
Roepstorff, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF. [Link]
-
Wüthrich, K., & Williamson, M. P. (1998). NMR investigation of ferricytochrome c unfolding: Detection of an equilibrium unfolding intermediate and residual structure in the denatured state. PMC. [Link]
-
University of Washington Proteomics Resource. (n.d.). Amino Acid Mass Table. [Link]
-
RIKEN. (n.d.). amino acid residues molecular masses. [Link]
-
Wikipedia. (n.d.). Cytochrome c. [Link]
-
Wakabayashi, S., et al. (1980). The complete amino acid sequence of bovine heart cytochrome C1. Biochemical and Biophysical Research Communications, 97(4), 1548-1554. [Link]
-
Redfield, A. G., & Gupta, R. K. (1972). Pulsed NMR study of the structure of cytochrome c. Cold Spring Harbor symposia on quantitative biology, 36, 405–411. [Link]
-
Simonneaux, G., et al. (2003). 1H NMR structural characterization of the cytochrome c modifications in a micellar environment. Biochemistry, 42(50), 14948-14956. [Link]
-
Nakashima, T., et al. (1966). The amino acid sequence of bovine heart cytochrome c. The Journal of biological chemistry, 241(5), 1166–1177. [Link]
-
ResearchGate. (n.d.). (A) Amino acid sequence of S. cerevisiae cytochrome c iso-1 and... [Link]
-
RIKEN. (n.d.). amino acid molecular masses.xlsx. [Link]
-
Li, K., et al. (2000). Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Cytochrome c-Nullizygosity. Molecular and Cellular Biology, 20(11), 3850-3858. [Link]
-
UniProt. (n.d.). CYCS - Cytochrome c - Homo sapiens (Human). [Link]
-
UniProt. (n.d.). CYCS - Cytochrome c - Homo sapiens (Human). [Link]
-
Martin, S. J., & Newmeyer, D. D. (1999). Cytochrome c: the Achilles' heel in apoptosis. Cell, 99(5), 463-465. [Link]
-
Khan, M. K. A., et al. (2011). Structural Characteristics of Stable Folding Intermediates of Yeast Iso-1-Cytochrome-c. Journal of the Chinese Chemical Society, 58(6), 903-911. [Link]
-
UniProt. (n.d.). CYCS - Cytochrome c - Bos taurus (Bovine). [Link]
-
Dayhoff, M. O. (1972). Atlas of protein sequence and structure. National Biomedical Research Foundation. [Link]
-
Amino Acids Sorted by Mass average exact. (n.d.). [Link]
-
UniProt. (n.d.). CYC1 - Cytochrome c isoform 1 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast). [Link]
-
Green, D. R., & Reed, J. C. (1998). Mitochondrial control of apoptosis: the role of cytochrome c. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 65-79. [Link]
-
FasterCapital. (n.d.). Implications Of Cytochrome C Release In Apoptosis. [Link]
-
UniProt. (n.d.). Cytochrome c - Bos mutus (wild yak). [Link]
-
Tanaka, M., et al. (1981). The complete amino acid sequence of bovine heart cytochrome oxidase subunit VI. The Journal of biological chemistry, 256(10), 4832–4837. [Link]
-
Wikipedia. (n.d.). Neurodegenerative disease. [Link]
-
Dapper, C. L. (2018). Introducing human-like mutations in yeast iso-1-cytochrome c to decrease peroxidase activity in apoptosis. ScholarWorks at University of Montana. [Link]
-
Hampsey, D. M., et al. (1988). Yeast iso-1-cytochrome c: genetic analysis of structural requirements. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 2(11), 2891–2904. [Link]
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- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding Affinity of Cytochrome c Peptide (93-108) to MHC Class II I-Ek
Abstract
The interaction between peptide antigens and Major Histocompatibility Complex (MHC) Class II molecules is a decisive event in the adaptive immune response, dictating the activation of CD4+ T helper cells. The binding of moth cytochrome c (MCC) fragments, particularly the 88-103 region which encompasses the 93-108 sequence, to the murine I-Ek MHC class II molecule is one of the most extensively studied model systems in immunology.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies used to quantify the binding affinity of this canonical peptide-MHC (pMHC) pair. We will delve into the structural basis of the interaction, present detailed, field-proven protocols for quantitative binding assays such as Fluorescence Polarization and Surface Plasmon Resonance, and discuss the interpretation of the resulting affinity data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques for epitope discovery, vaccine design, and immunotherapeutic development.
Introduction: The Cornerstone of CD4+ T-Cell Activation
1.1 The Role of pMHC-II in Adaptive Immunity
MHC Class II molecules are heterodimeric glycoproteins expressed on the surface of professional antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells.[3] Their primary function is to present peptide fragments derived from extracellular proteins to CD4+ T helper cells.[3] This presentation is the culmination of a complex pathway involving the endocytosis of foreign proteins, their proteolytic degradation into peptides, and the subsequent loading of these peptides onto MHC class II molecules within endosomal compartments.[3] The affinity and stability of the resulting pMHC-II complex are critical determinants of the immune response; high-affinity, stable complexes are more likely to be displayed on the APC surface for a sufficient duration to engage T-cell receptors (TCRs) and initiate a robust immune response.[4][5]
1.2 The Cytochrome c / I-Ek Model System
The recognition of moth cytochrome c (MCC) peptide 88-103 by T-cells in the context of the I-Ek allele is a foundational model in molecular immunology.[2][6] This system has been instrumental in elucidating the rules of T-cell recognition, including the concepts of MHC restriction, anchor residues, and the impact of TCR affinity on T-cell fate.[2][6] The 93-108 fragment contains the core epitope responsible for this interaction. The extensive characterization of this pMHC pair provides a robust framework for validating new technologies and therapeutic concepts.
1.3 Defining and Quantifying Binding Affinity
Binding affinity describes the strength of the non-covalent interaction between two molecules. It is typically quantified by two key parameters:
-
Equilibrium Dissociation Constant (KD): The concentration of ligand (peptide) at which half of the receptor (MHC) molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity.
-
Inhibitory Concentration 50 (IC50): In a competitive binding assay, this is the concentration of a test peptide required to inhibit the binding of a known, labeled probe peptide by 50%.[7][8] It serves as a reliable measure of relative binding affinity.[7]
Accurate measurement of these parameters is essential for ranking potential T-cell epitopes and designing immunomodulatory molecules.
The Molecular Components and Their Interaction
2.1 The I-Ek Molecule
I-Ek is a murine MHC Class II molecule composed of an α-chain and a β-chain.[9] Together, their outermost domains form the peptide-binding groove. A key feature of the MHC Class II groove is that it is open at both ends, which allows it to accommodate peptides of varying lengths, typically between 13 and 25 amino acids.[3][10] The floor of the groove is a β-sheet, flanked by two α-helices that form its walls.[11]
2.2 The Cytochrome c (93-108) Peptide
The immunodominant core of the MCC 88-103 peptide that binds to I-Ek is a 9-amino acid sequence. The binding affinity is largely determined by the interaction of specific amino acid side chains ("anchor residues") from the peptide with complementary pockets within the MHC binding groove.[9][11] For I-Ek, the primary anchor positions are P1, P4, P6, and P9.[9][10]
-
Sequence (Moth Cytochrome c 88-103): ANERADLIAYLKQATK
-
Core Binding Motif (residues 95-103): IAYLKQATK (example alignment)
The peptide adopts an extended, polyproline type II helix conformation when bound, allowing the anchor side chains to project into the I-Ek pockets.[10][12]
2.3 Structural Basis of the Interaction
X-ray crystallography studies of the MCC/I-Ek complex have provided a detailed atomic picture of this interaction.[9][13] These studies revealed four main pockets in the I-Ek groove that accommodate the anchor residues of the peptide. For instance, the very hydrophobic p1 pocket readily accepts aliphatic side chains like Isoleucine.[9] This structural understanding is crucial because it explains the specificity of binding and allows for the rational design of peptide analogs with modified affinities to probe T-cell responses.
Methodologies for Quantifying Binding Affinity
A robust analysis of binding affinity requires meticulous preparation of reagents and the application of validated biophysical assays. The protocols described below represent a self-validating system, where high-throughput screening can be followed by in-depth kinetic analysis and functional confirmation.
3.1 Reagent Preparation and Quality Control
The quality of the binding data is directly dependent on the purity and integrity of the peptide and MHC protein.
Protocol 1: Peptide Synthesis and QC
-
Synthesis: The cytochrome c (93-108) peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[14]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Validation: The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to ensure the correct molecular weight.[14]
-
Quantification: The precise concentration of the peptide stock is determined by amino acid analysis or by measuring absorbance at 280 nm if aromatic residues are present.
Causality: Impurities or truncated sequences from synthesis can compete for binding or give false negatives. Accurate concentration determination is critical for calculating affinity constants.
Protocol 2: Soluble I-Ek Production and QC
-
Expression: Soluble I-Ek molecules are typically produced in insect (e.g., S2) or mammalian (e.g., CHO) cell expression systems, which ensure proper folding and glycosylation.[15]
-
Purification: The secreted protein is purified from the cell culture supernatant using immunoaffinity chromatography.[8]
-
Validation: Protein purity is assessed by SDS-PAGE, and its identity is confirmed by Western blot. The protein should appear as a single band of the correct molecular weight under reducing conditions.
-
Activity Check: The purified I-Ek must be "peptide-receptive." This is often achieved by producing it in the presence of a weakly binding peptide that can be exchanged out, or by mild acid elution to remove pre-bound peptides from the chaperone invariant chain.[12][16]
Causality: Aggregated or misfolded MHC protein will not bind peptide correctly, leading to inaccurate affinity measurements. Ensuring the protein is in a peptide-receptive state is crucial for kinetic studies.[16]
3.2 Method 1: Fluorescence Polarization (FP) Competition Assay
This method is a powerful, solution-based, homogeneous assay ideal for high-throughput screening of peptide binding.[7][17] It measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to the much larger MHC molecule.
Principle:
-
A small, fluorescently labeled peptide (probe) tumbles rapidly in solution, resulting in low polarization of emitted light.
-
When the probe peptide binds to the large I-Ek molecule, its tumbling slows dramatically, leading to high polarization.
-
An unlabeled competitor peptide (cytochrome c 93-108) is titrated into the mixture. It competes for binding to I-Ek, displacing the fluorescent probe.
-
This displacement causes a decrease in polarization, which is proportional to the concentration and affinity of the competitor peptide.
Caption: Principle of the Fluorescence Polarization competition assay.
Protocol 3: FP-Based Competition Assay
-
Reagents:
-
Assay Buffer: PBS, pH 7.4, with 0.1% BSA and protease inhibitors.
-
Fluorescent Probe Peptide: A known high-affinity I-Ek binder labeled with a fluorophore (e.g., Alexa488).[7]
-
Soluble I-Ek Protein.
-
Unlabeled Competitor Peptide: Cytochrome c (93-108).
-
-
Assay Setup (in a 384-well black plate):
-
Maximum Binding Wells: Add probe peptide (e.g., 25 nM final), I-Ek (e.g., 100 nM final), and buffer.[7]
-
Minimum Binding Wells: Add probe peptide and buffer only.
-
Competition Wells: Add probe peptide, I-Ek, and a serial dilution of the cytochrome c peptide (e.g., from 100 µM to 1 nM).
-
-
Incubation: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[7]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - [(Sample mP - Min mP) / (Max mP - Min mP)]).
-
Plot % Inhibition versus the log concentration of the cytochrome c peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Self-Validation: The inclusion of maximum and minimum binding controls is essential to define the dynamic range of the assay. The high-affinity probe peptide should yield a robust signal window.
3.3 Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time kinetic data on molecular interactions, allowing for the precise determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[18][19]
Principle:
-
One molecule (ligand, e.g., I-Ek) is immobilized on a gold-coated sensor chip.
-
A solution containing the other molecule (analyte, e.g., cytochrome c peptide) is flowed over the surface.
-
Binding of the analyte to the ligand changes the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of buffer.
Caption: A typical workflow for an SPR binding experiment.
Protocol 4: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the soluble I-Ek protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 2000-4000 RU). A reference flow cell should be prepared for background subtraction.
-
Binding Cycle:
-
Association: Inject a series of concentrations of the cytochrome c peptide over the I-Ek and reference flow cells for a set time (e.g., 180 seconds) to monitor the binding phase.[19]
-
Dissociation: Switch to flowing buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the peptide.[19]
-
Regeneration: Inject a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to strip any remaining bound peptide and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active cell signal to get the specific binding sensorgram.
-
Simultaneously fit the association and dissociation curves from all peptide concentrations to a kinetic binding model (e.g., a 1:1 Langmuir model).[20]
-
This fitting process yields the kon (in M-1s-1) and koff (in s-1).
-
Calculate the KD as koff / kon.
-
Causality: SPR provides a much deeper understanding than equilibrium assays. The dissociation rate (koff) is often more biologically relevant than overall affinity, as the half-life of the pMHC complex (t1/2 = ln(2)/koff) dictates the duration of T-cell signaling.[5][21]
Data Interpretation and Presentation
A clear presentation of quantitative data is crucial for comparison and interpretation.
4.1 Comparative Data Summary
The binding affinity of cytochrome c peptides to I-Ek is well-documented. A summary table allows for easy comparison of results obtained from different methods.
| Parameter | Method | Typical Value Range | Significance |
| IC50 | Fluorescence Polarization | 1 - 20 µM | Relative affinity; useful for screening. |
| kon (ka) | Surface Plasmon Resonance | 103 - 104 M-1s-1 | Rate of complex formation.[21] |
| koff (kd) | Surface Plasmon Resonance | 10-2 - 10-3 s-1 | Rate of complex decay; indicates stability.[19][21] |
| KD | Surface Plasmon Resonance | 1 - 50 µM | Overall binding strength at equilibrium.[5] |
| T-cell Activation (EC50) | Cellular Assay | 0.1 - 5 µM | Functional consequence of binding.[21] |
Note: These values are illustrative and can vary based on the exact peptide sequence, protein preparation, and assay conditions.
4.2 Functional Validation: T-Cell Activation Assay
While biophysical assays measure direct binding, a T-cell activation assay confirms the biological relevance of this interaction.
Workflow Overview:
-
Co-culture: APCs expressing I-Ek are incubated with varying concentrations of the cytochrome c peptide.
-
T-cell Addition: A cytochrome c-specific T-cell hybridoma (e.g., 2B4) is added to the culture.[1][22]
-
Incubation: The cells are cultured for 24 hours.
-
Readout: The supernatant is collected, and the concentration of secreted Interleukin-2 (IL-2) is measured by ELISA.
-
Analysis: The EC50 (the peptide concentration that elicits 50% of the maximal IL-2 response) is calculated. A lower EC50 generally correlates with a higher affinity and more stable pMHC complex.
Causality: This assay integrates not only pMHC affinity but also the avidity of the TCR interaction and downstream signaling, providing the ultimate validation of a peptide's immunogenicity.
Applications in Research and Drug Development
A thorough understanding of the cytochrome c / I-Ek binding affinity serves as a critical tool in several areas:
-
Epitope Discovery: The methods described can be used to screen libraries of peptides from pathogens or tumor antigens to identify those that bind to specific MHC alleles.[23][24]
-
Vaccine Design: By identifying high-affinity T-cell epitopes, subunit vaccines can be designed to elicit potent and specific CD4+ T-cell help, which is crucial for effective immunity.[14]
-
Immunotherapy: The affinity of pMHC-TCR interactions can be modulated to create altered peptide ligands (APLs). These APLs can be used to either enhance T-cell responses against cancer or to induce tolerance in autoimmune diseases by acting as antagonists.[25]
-
Immunogenicity Prediction: For biologic drugs, these assays can help predict and de-risk potential immunogenicity by identifying sequences within the drug that could be presented by common MHC alleles.[26][27]
Conclusion
The binding of the cytochrome c 93-108 peptide to the MHC Class II molecule I-Ek is a paradigm for understanding the molecular basis of immune recognition. Quantifying this interaction is not merely an academic exercise; it is a fundamental capability for modern immunology and therapeutic development. By employing a multi-faceted approach—from high-throughput screening with Fluorescence Polarization to detailed kinetic analysis with Surface Plasmon Resonance, and finally to functional validation with T-cell assays—researchers can gain a comprehensive and reliable understanding of peptide-MHC binding affinity. The robust protocols and principles outlined in this guide provide a framework for generating high-quality, interpretable data to drive the next generation of immunotherapies and vaccines.
References
-
Title: Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: MHC class II - Wikipedia Source: Wikipedia URL: [Link]
-
Title: MHC I vs II Peptide Binding – Understanding T Cell Presentation Source: MBL International URL: [Link]
-
Title: Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture Source: Current Protocols URL: [Link]
-
Title: A Systematic Assessment of MHC Class II Peptide Binding Predictions and Evaluation of a Consensus Approach - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: MHC-associated Peptide Synthesis Source: Creative BioMart URL: [Link]
-
Title: The MHC class II-associated invariant chain-derived peptide clip binds to the peptide-binding groove of class II molecules Source: PubMed URL: [Link]
-
Title: Direct detection of major histocompatibility complex class I binding to antigenic peptides using surface plasmon resonance. Peptide immobilization and characterization of binding specificity Source: PubMed URL: [Link]
-
Title: Identification of MHC class II binding peptides: microarray and soluble MHC class II molecules Source: PubMed URL: [Link]
-
Title: Structural Basis of Cytochrome c Presentation by IEk - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structural Basis of Cytochrome c Presentation by IEk Source: Semantic Scholar URL: [Link]
-
Title: Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Measuring interactions of MHC class I molecules using surface plasmon resonance Source: PubMed URL: [Link]
-
Title: High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Studying MHC class II peptide loading and editing in vitro Source: Johns Hopkins University URL: [Link]
-
Title: MHC-peptide binding assays. MHC binding affinities are determined in... Source: ResearchGate URL: [Link]
-
Title: DEVELOPMENT OF A FLUORESCENCE ANISOTROPY ASSAY FOR MEASURING THE TCR-pMHC INTERACTION Source: University of Notre Dame URL: [Link]
-
Title: The kinetics analysis of peptide-MHC binding The SPR sensorgram of... Source: ResearchGate URL: [Link]
-
Title: What Tools Are Available to Predict Peptide-MHC Binding Affinity? Source: Immudex URL: [Link]
-
Title: Kinetics of Peptide Binding to the Class II MHC Protein I−Ek Source: ACS Publications URL: [Link]
-
Title: TCR-peptide-MHC interactions in situ show accelerated kinetics and increased affinity Source: Nature URL: [Link]
-
Title: Studies on cytochrome c. 8. Synthesis of the protected hexadecapeptide (sequence 93-108) of Baker's yeast iso-1-cytochrome c Source: PubMed URL: [Link]
-
Title: Fluorescence Polarization-Based Bioassays: New Horizons - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Thermodynamic and Kinetic Analysis of a Peptide−Class I MHC Interaction Highlights the Noncovalent Nature and Conformational Dynamics of the Class I Heterotrimer Source: ACS Publications URL: [Link]
-
Title: MHC/Peptide Competition Binding Assays Source: Creative BioMart URL: [Link]
-
Title: NB-64-68910-1mg | Cytochrome c fragment (93-108) Source: Clinisciences URL: [Link]
-
Title: Thermodynamics of Peptide-MHC Class II Interactions: Not all Complexes are Created Equal Source: Frontiers in Immunology URL: [Link]
-
Title: HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Studies on Polypeptides. VII. The Synthesis of Peptides Containing Arginine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Source: Harvard University URL: [Link]
-
Title: Thermodynamics of T cell receptor binding to peptide–MHC: Evidence for a general mechanism of molecular scanning Source: National Center for Biotechnology Information URL: [Link]
-
Title: A T cell receptor affinity threshold regulates memory CD4 T cell differentiation following vaccination Source: National Center for Biotechnology Information URL: [Link]
-
Title: T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery Source: ResearchGate URL: [Link]
-
Title: High-throughput engineering and analysis of peptide binding to class II MHC - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Kinetics of T-cell receptor binding to peptide/I-Ek complexes Source: PNAS URL: [Link]
-
Title: ProImmune REVEAL and ProVE®: Rapid epitope discovery system Source: YouTube URL: [Link]
-
Title: Selection of Antigen-specific T Cells by a Single IE k Peptide Combination Source: The Journal of Experimental Medicine URL: [Link]
-
Title: Brief encounters of cytochrome c - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: MHC/Peptide Binding Assays Source: Creative BioMart URL: [Link]
-
Title: Kinetics of peptide binding to the class II MHC protein I-E(k) Source: Princeton University URL: [Link]
-
Title: Peptide binding motifs for MHC class I and II molecules Source: PubMed URL: [Link]
-
Title: Structural Transformations of Cytochrome c upon Interaction with Cardiolipin - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cytochrome c - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Peptide binding by class I and class II MHC molecules Source: PubMed URL: [Link]
-
Title: MHC II peptide binding Source: YouTube URL: [Link]
Sources
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- 2. rupress.org [rupress.org]
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- 5. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A T cell receptor affinity threshold regulates memory CD4 T cell differentiation following vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Cytochrome c Presentation by IEk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC I vs II Peptide Binding – Understanding T Cell Presentation [peptides.de]
- 11. A Systematic Assessment of MHC Class II Peptide Binding Predictions and Evaluation of a Consensus Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]
Technical Deep Dive: Immunological and Structural Distinctions Between Cytochrome c Fragments 88-103 and 93-108
The following technical guide details the structural, functional, and experimental distinctions between the Cytochrome c 88-103 and 93-108 fragments.
Executive Summary
The distinction between Cytochrome c (Cyt c) fragments 88-103 and 93-108 represents a divergence between two major fields of cell biology: Adaptive Immunology and Mitochondrial Apoptosis .
-
Fragment 88-103 (Moth/Pigeon): The "Gold Standard" antigen for MHC Class II (I-E
) restricted T-cell responses. It is a tool for studying T-cell receptor (TCR) specificity, tolerance, and antigen processing. -
Fragment 93-108 (Yeast): A C-terminal peptide derived from Yeast Iso-1-cytochrome c. It is utilized in structural biology and apoptosis research to model the C-terminal
-helix interactions with Apaf-1 or to study heme-binding stability.
This guide analyzes the sequence homology, functional mechanisms, and experimental protocols for both fragments.
Part 1: Sequence and Structural Biochemistry
The primary source of confusion lies in the species of origin. While mammalian and avian Cytochrome c proteins are typically 104 amino acids long, Yeast Iso-1-cytochrome c extends to 108 amino acids.
Sequence Alignment
The following table contrasts the amino acid sequences of the two fragments. Note the critical residue differences that dictate their biological function.
| Feature | MCC 88-103 (Immunology Model) | Yeast 93-108 (Structural/Apoptosis Model) |
| Source Species | Moth (Manduca sexta) | Baker's Yeast (Saccharomyces cerevisiae Iso-1) |
| Sequence | A N E R A D L I A Y L K Q A T K | E R N D L I T Y L K K A C E (approx)* |
| Length | 16 Amino Acids | 16 Amino Acids |
| Secondary Structure | Amphipathic | C-terminal |
| Key Residues | K99 : Primary TCR contactT102 : Secondary TCR contactK103 : MHC Anchor (P9/P10) | C107 : Thioether linkage (in some variants)K100/K103 : Apaf-1 interaction surface |
*Note: The exact N-terminus of the commercial 93-108 fragment may vary slightly based on cleavage, but it consistently represents the C-terminal helix of the yeast protein.
Structural Implications[1]
-
MCC 88-103 (The Antigen): This peptide forms an amphipathic helix when bound to the MHC Class II molecule (I-E
). The hydrophobic residues (Leu, Ile, Val) anchor the peptide into the MHC groove, while the charged residues (Lys99, Glu) point outward to engage the TCR. -
Yeast 93-108 (The Helix): This fragment represents the terminal
-helix of the folded protein. In the native protein, this helix clamps over the heme group, preventing solvent access and maintaining the Met80-Fe ligation. Detachment or unfolding of this helix is a prerequisite for Cyt c's peroxidase activity and apoptosis initiation.
Part 2: Immunological Functionality (MCC 88-103)
The 88-103 fragment is the canonical antigen for studying T-cell activation in the B10.A mouse model (I-E
Mechanism of Action: The Trimolecular Complex
The immunological potency of MCC 88-103 relies on its ability to bind the MHC groove without requiring further processing.
-
MHC Binding: The peptide binds to the I-E
molecule.[1] Residues 88-103 cover the core binding cleft. -
TCR Recognition: The T-cell clones (e.g., 5C.C7, 2B4) specifically recognize the Lysine at position 99 (K99). Mutation of K99 to any other residue abolishes T-cell recognition, making it the primary "epitopic" residue.
-
Tolerance Induction: High-dose administration of soluble 88-103 can induce anergy (tolerance) in T-cells, a phenomenon used to study autoimmune therapies.
Why not 93-108?
The 93-108 fragment (Yeast) interacts poorly with the murine I-E
Part 3: Apoptotic & Structural Functionality (Yeast 93-108)
The 93-108 fragment is commercially available primarily as a tool for investigating the mitochondrial apoptosis pathway and protein folding.
Mechanism: Apaf-1 Interaction
In the intrinsic apoptosis pathway, Holo-Cytochrome c binds to Apaf-1 (Apoptotic protease activating factor 1) to form the apoptosome.
-
Role of C-Terminus: The C-terminal helix (represented by 93-108) is critical for the structural integrity of Cyt c.
-
Experimental Utility: Synthetic peptides corresponding to this region (93-108) are used to:
-
Compete with native Cyt c for Apaf-1 binding (inhibitor).
-
Mimic the unfolded state of Cyt c to study how the helix detaches from the heme crevice.
-
Initiate apoptosis in cell-free systems (though whole protein is more effective, the peptide can trigger specific conformational changes in Apaf-1 under high concentrations).
-
Part 4: Visualization of Pathways
Antigen Presentation vs. Apoptosis Pathway
The following diagram illustrates the divergent biological fates of these two fragments.
Caption: Functional divergence of Cytochrome c fragments. Top path: Immunological recognition of 88-103. Bottom path: Apoptotic signaling involving the 93-108 structural motif.[2][3][4]
Part 5: Experimental Protocols
T-Cell Proliferation Assay (MCC 88-103)
Objective: Measure the antigenicity of MCC 88-103 using 5C.C7 transgenic T-cells.
-
Preparation: Isolate lymph node cells from 5C.C7 TCR transgenic mice.
-
Loading: Incubate Antigen Presenting Cells (APCs, e.g., CH27 B-cells) with varying concentrations of MCC 88-103 peptide (
) for 2 hours at 37°C. -
Co-culture: Wash APCs to remove excess peptide. Mix APCs (
) with T-cells ( ) in 96-well flat-bottom plates. -
Readout: Incubate for 48-72 hours. Add
-thymidine (1 /well) for the last 12 hours. Harvest and count CPM (Counts Per Minute) to assess DNA synthesis (proliferation).-
Validation: A stimulation index (SI) > 3.0 indicates positive T-cell activation.
-
Apoptosis Initiation/Inhibition Assay (Fragment 93-108)
Objective: Assess the ability of the C-terminal fragment to influence Caspase-3 activity.
-
Cell-Free System: Prepare S-100 cytosolic extracts from HeLa cells (depleted of endogenous Cyt c).
-
Reconstitution: Add Fragment 93-108 (
) or full-length Cytochrome c (Positive Control) to the extract. Add dATP (1 mM). -
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: Add fluorogenic Caspase-3 substrate (Ac-DEVD-AMC). Measure fluorescence (Ex 380nm / Em 460nm) over 30 minutes.
-
Note: Fragment 93-108 alone may show weak activity compared to Holo-Cyt c; it is often used to block re-association or study the requirement of the helix for Apaf-1 binding.
-
References
-
Moth Cytochrome c (MCC) 88-103 Peptide Product Page. GenScript. Available at: [Link]
-
Structural Basis of Cytochrome c Presentation by I-Ek. Journal of Experimental Medicine. Available at: [Link]
-
Correlation between the conformation of cytochrome c peptides and their stimulatory activity. PNAS. Available at: [Link]
-
CYCS Gene (Human Cytochrome c). GeneCards.[4] Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of Cytochrome c 93-108 for T-Cell Proliferation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and quality control of the cytochrome c fragment 93-108 (ANERADLIAYLKQATK) for its use in T-cell proliferation assays. Adherence to these protocols is critical for obtaining reproducible and reliable data in immunological studies.
Introduction: The Significance of Cytochrome c 93-108 in T-Cell Immunology
Cytochrome c is a highly conserved mitochondrial protein essential for cellular respiration and, critically, a key initiator of apoptosis when released into the cytoplasm.[1][2][3][4] The peptide fragment encompassing amino acids 93-108 of cytochrome c is a well-characterized immunogenic epitope, particularly in the context of T-helper (CD4+) cell responses.[5] The ability to induce T-cell proliferation makes this peptide an invaluable tool in immunology for studying antigen-specific T-cell activation, immune response modulation, and the screening of potential immunomodulatory drug candidates.[6][7]
T-cell proliferation in response to cytochrome c 93-108 is contingent upon its uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages, followed by processing and presentation on Major Histocompatibility Complex (MHC) class II molecules.[8][9][10] This peptide-MHC II complex is then recognized by the T-cell receptor (TCR) on cognate CD4+ T-cells, initiating a signaling cascade that leads to clonal expansion.[11][12] Understanding and meticulously controlling the preparation of this peptide is therefore the foundational step for any T-cell proliferation assay.
Quality Control of Synthetic Cytochrome c 93-108
The quality of the synthetic peptide is paramount for the validity of experimental results. Impurities, such as truncated or modified peptide sequences, can lead to non-specific T-cell activation or, conversely, a lack of response.[13][14]
Core Quality Control Parameters:
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight (1805.04 Da).[15] | Confirms the correct peptide sequence has been synthesized.[16] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | Ensures that the majority of the material is the target peptide, minimizing the influence of impurities.[17] |
| Quantity | Amino Acid Analysis (AAA) or UV Spectrophotometry | ± 20% of ordered amount | Accurate quantification is crucial for preparing stock solutions of known concentration. |
| Counterion Content | Ion Chromatography or NMR | Report TFA or acetate salt content | Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic at high concentrations. Knowing the counterion content allows for accurate peptide concentration calculation.[17] |
Handling and Storage of Cytochrome c 93-108
Peptides are sensitive to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[18][19] Proper handling and storage are essential to maintain the integrity and activity of cytochrome c 93-108.
Lyophilized Peptide
-
Upon Receipt: Store the lyophilized peptide at -20°C or -80°C for long-term storage.[18][20]
-
Before Opening: Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, as peptides can be hygroscopic.[18][21]
-
Handling: Always use gloves and work in a clean environment to avoid contamination from proteases or bacteria.[20][21]
Peptide in Solution
-
Reconstitution: Reconstituted peptides are significantly less stable than their lyophilized form.[19][20]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[18][19]
-
Storage of Aliquots: Store peptide solutions at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C may be acceptable, but this should be validated.[4][20]
Protocol for Reconstitution of Cytochrome c 93-108
The choice of solvent is critical for ensuring the complete solubilization of the peptide without compromising its biological activity.
Materials
-
Lyophilized Cytochrome c 93-108
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., RPMI 1640)
-
Sterile, low-protein binding polypropylene tubes
Recommended Solvents
| Solvent | Recommendation | Rationale |
| DMSO | Recommended for initial reconstitution to create a high-concentration stock solution. | Cytochrome c 93-108 is readily soluble in DMSO.[15] This allows for the preparation of a concentrated stock that can be further diluted in aqueous buffers. |
| Sterile Water or PBS | Can be used for further dilutions from the DMSO stock. Direct reconstitution in aqueous buffers may be possible but should be tested on a small scale first.[21] | Use of aqueous buffers is necessary for compatibility with cell culture. |
Step-by-Step Reconstitution Protocol
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature.
-
Initial Solubilization: Add a small volume of DMSO to the vial to dissolve the peptide completely.[22] Gentle vortexing or sonication can aid in dissolution.[21][22]
-
Dilution: Further dilute the peptide stock to the desired working concentration using sterile PBS or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is non-toxic (typically <0.5%).
-
Aliquot and Store: Aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.
T-Cell Proliferation Assay Workflow
The following provides a general workflow for a T-cell proliferation assay using cytochrome c 93-108. The most common method for assessing T-cell proliferation is through the use of carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally partitioned between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.[23][24]
Figure 1: A generalized workflow for a CFSE-based T-cell proliferation assay using cytochrome c 93-108.
Protocol for T-Cell Stimulation
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[24][25]
-
Label with CFSE: Resuspend PBMCs at 1-10 x 10^6 cells/mL in PBS and label with 1-5 µM CFSE for 10 minutes at 37°C.[26][27] The reaction is then quenched with cold complete RPMI medium.
-
Cell Plating: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 0.2-0.5 x 10^6 cells per well.
-
Peptide Stimulation: Add the prepared cytochrome c 93-108 peptide to the wells at a final concentration typically ranging from 1-10 µg/mL. A dose-response titration is recommended to determine the optimal concentration.[23] Include appropriate controls:
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.[23]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the CD4+ T-cell population. Proliferation is indicated by the appearance of distinct peaks with successively lower CFSE intensity.
The Underlying Mechanism: MHC Class II Presentation of Cytochrome c 93-108
Figure 2: The pathway of exogenous antigen presentation by MHC class II molecules, leading to CD4+ T-cell activation.
As an exogenous peptide, cytochrome c 93-108 is taken up by APCs through phagocytosis or endocytosis.[8] Inside the APC, the peptide is processed within the endocytic pathway, specifically in a compartment known as the MIIC (MHC class II compartment).[9][10] Here, it is loaded onto newly synthesized MHC class II molecules. This peptide-MHC II complex is then transported to the cell surface for presentation to CD4+ T-cells.[11][12] The successful execution of a T-cell proliferation assay is a direct functional readout of this entire immunological process.
References
-
ProMap® naïve CFSE T cell proliferation assays - ProImmune. Available at: [Link]
-
Analysis Of T Cell Proliferation Using CFSE | Biocompare.com Kit/Reagent Review. Available at: [Link]
-
Generational Analysis of T Cell Proliferation using Cell Tracking Dyes - Agilent. Available at: [Link]
-
Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? - ResearchGate. Available at: [Link]
-
Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed. Available at: [Link]
-
Quality control of synthetic peptides - Innovagen AB. Available at: [Link]
-
Guidelines for the production and quality control of synthetic peptide vaccines. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration - Polypeptide. Available at: [Link]
-
Class II MHC presentation pathway - YouTube. Available at: [Link]
-
MHC class II - Wikipedia. Available at: [Link]
-
How to Safely Handle and Store Research Peptides for Optimal Results. Available at: [Link]
-
Peptide handling & storage guidelines - How to store a peptide? Available at: [Link]
-
Synthetic peptides for the immunodiagnosis of human diseases - PubMed. Available at: [Link]
-
Antigen Processing and Presentation | British Society for Immunology. Available at: [Link]
-
The MHC-II antigen presentation pathways. Major histocompatibility... - ResearchGate. Available at: [Link]
-
Non-clinical Evaluation of Immunogenicity Risk of Generic Complex Peptide Products. Available at: [Link]
-
MHC & Antigen Presentation - Immunopaedia. Available at: [Link]
-
Cytochrome c oxidase dependent respiration is essential for T cell activation, proliferation and memory formation - PMC - PubMed Central. Available at: [Link]
-
The role of key residues in structure, function, and stability of cytochrome-c - PMC. Available at: [Link]
-
Cytochrome c - Wikipedia. Available at: [Link]
-
Chemical Modification of Cytochrome C for Acid-Responsive Intracellular Apoptotic Protein Delivery for Cancer Eradication. Available at: [Link]
-
The Power of Peptides For Superior T Cell Stimulation - Virax Biolabs. Available at: [Link]
-
(PDF) Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - ResearchGate. Available at: [Link]
-
Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data. Available at: [Link]
-
Genetic control of the T-lymphocyte proliferative response to cytochrome c - PubMed. Available at: [Link]
-
Induction of cytotoxic T lymphocytes by primary in vitro stimulation with peptides - PMC. Available at: [Link]
-
Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC. Available at: [Link]
-
Optical Control of CD8+ T Cell Metabolism and Effector Functions - Frontiers. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. The role of key residues in structure, function, and stability of cytochrome-c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome c - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genetic control of the T-lymphocyte proliferative response to cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. viraxbiolabs.com [viraxbiolabs.com]
- 7. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MHC class II - Wikipedia [en.wikipedia.org]
- 9. immunology.org [immunology.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. MHC & Antigen Presentation | Immunopaedia Immunopaedia [immunopaedia.org.za]
- 13. blog.kohan.com.tw [blog.kohan.com.tw]
- 14. youtube.com [youtube.com]
- 15. Cytochrome c fragment (93-108) | TargetMol [targetmol.com]
- 16. Quality control of synthetic peptides [innovagen.com]
- 17. polypeptide.com [polypeptide.com]
- 18. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 19. ck-peptides.com [ck-peptides.com]
- 20. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. stemcell.com [stemcell.com]
- 23. proimmune.com [proimmune.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. biocompare.com [biocompare.com]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: In Vitro Stimulation of T-Cell Hybridomas with Cytochrome c 93-108
This Application Note and Protocol guide is designed for researchers utilizing T-cell hybridoma models to study antigen presentation and T-cell activation. It focuses on the specific interaction between the Moth Cytochrome c (MCC) 93-108 peptide fragment and I-E^k-restricted T-cell hybridomas (most notably the 2B4 clone).
Abstract & Scientific Foundation
T-cell hybridomas represent a reductionist system for studying T-cell receptor (TCR) signaling and antigen presentation without the complexities of primary T-cell growth factors or co-stimulation requirements for survival. This protocol details the stimulation of I-E^k-restricted T-cell hybridomas (e.g., clone 2B4) using the immunodominant peptide fragment of Moth Cytochrome c (MCC), residues 93-108.
Mechanism of Action
The 2B4 T-cell hybridoma expresses a specific TCR (V
-
The Epitope: The core determinants of recognition lie within residues 93-103 (DLIAYLKQATK). Residue Lysine-99 (K99) is the primary TCR contact, while Lysine-103 (K103) anchors the peptide to the MHC groove. The 93-108 fragment includes this core plus a C-terminal extension that can influence peptide stability and processing kinetics.
-
The Readout: Unlike primary T cells, hybridomas are immortalized and do not proliferate significantly in response to antigen. Instead, their activation is measured by the secretion of Interleukin-2 (IL-2) into the culture supernatant, typically quantified via ELISA or a bioassay (CTLL-2 proliferation).
Signaling Pathway Visualization
The following diagram illustrates the intracellular cascade triggered by Cytochrome c 93-108 ligation, leading to IL-2 production.
Figure 1: Signal transduction pathway from peptide recognition to IL-2 secretion in T-cell hybridomas.
Materials & Reagents
Biological Reagents
| Component | Specification | Notes |
| Responder Cells | 2B4 T-Cell Hybridoma | Specific for MCC 88-103/93-103 in context of I-E^k. Maintain in log phase. |
| APCs | LK35.2 or CH27 | B-cell lymphomas expressing I-E^k. CH27 is often preferred for ease of culture. |
| Alternative APCs | B10.A Splenocytes | Primary source of APCs. Requires irradiation (2000-3000 rads) or Mitomycin C. |
| Antigen | MCC 93-108 Peptide | Sequence: DLIAYLKQATK... (ensure >95% purity). |
| Positive Control | PMA + Ionomycin | PMA (50 ng/mL) + Ionomycin (500 ng/mL) for TCR-independent activation. |
Buffers & Media[1][2][3][4]
-
Complete RPMI (cRPMI): RPMI 1640 supplemented with 10% FBS (heat-inactivated), 2 mM L-glutamine, 1 mM Sodium Pyruvate, 50 µM
-mercaptoethanol, 100 U/mL Penicillin/Streptomycin. -
Assay Buffer: Same as cRPMI.
-
ELISA Reagents: Capture anti-mouse IL-2 (e.g., clone JES6-1A12), Detection biotin-anti-mouse IL-2 (e.g., clone JES6-5H4), Streptavidin-HRP, TMB Substrate.
Experimental Protocol
Phase 1: Preparation of Cells and Antigen
Objective: Prepare single-cell suspensions and solubilize the antigen.
-
Peptide Reconstitution: Dissolve lyophilized MCC 93-108 in sterile PBS or water to a stock concentration of 1-2 mg/mL .
-
Note: If the peptide is hydrophobic (unlikely for this fragment), a small amount of DMSO (<0.1% final) can be used, but MCC 93-108 is typically soluble in aqueous buffers.
-
-
Hybridoma Preparation:
-
Harvest 2B4 hybridomas from log-phase culture.
-
Wash 2x with RPMI (no serum) to remove residual cytokines.
-
Resuspend in cRPMI at 1 x 10^6 cells/mL .
-
-
APC Preparation (CH27/LK35.2):
-
Harvest APCs.
-
Optional but Recommended: Treat with Mitomycin C (50 µg/mL for 20 min at 37°C) or irradiate (3000 rads) to prevent APC overgrowth and nutrient consumption, although hybridoma assays are short (24h) and live CH27 cells are often used successfully without inactivation.
-
Wash 3x with large volumes of RPMI to remove Mitomycin C.
-
Resuspend in cRPMI at 1 x 10^6 cells/mL .
-
Phase 2: Co-Culture Stimulation
Objective: Initiate T-cell activation via APC-mediated antigen presentation.
-
Plate Setup: Use a sterile 96-well flat-bottom tissue culture plate.
-
Antigen Titration:
-
Add 100 µL of cRPMI to columns 2-12.
-
Add 200 µL of the highest peptide concentration (e.g., 20 µM) to column 1.
-
Perform a 1:2 serial dilution across the plate (transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3, etc.). Discard 100 µL from the final dilution well.
-
Result: 100 µL of 2x peptide concentration in each well.
-
-
Cell Addition:
-
Mix the Hybridoma and APC suspensions at a 1:1 ratio (or add sequentially).
-
Add 100 µL of the Cell Mix (5 x 10^4 Hybridomas + 5 x 10^4 APCs) to each well containing peptide.
-
Final Volume: 200 µL/well.
-
Final Concentration: 10 µM peptide (top) titrating down.
-
-
Controls:
-
Negative Control: Hybridomas + APCs + Media (No Peptide).
-
APC Only: APCs + Peptide (Background check).
-
Positive Control: Hybridomas + PMA/Ionomycin (Maximal stimulation).
-
-
Incubation: Incubate at 37°C, 5% CO2 for 18-24 hours .
Phase 3: IL-2 Quantification (Sandwich ELISA)
Objective: Quantify the IL-2 secreted into the supernatant.
-
Harvest: Carefully remove 100-150 µL of supernatant from each well. Avoid disturbing the cell pellet.[1] Store at -20°C or proceed immediately.
-
ELISA Workflow:
-
Coat: Anti-IL-2 capture Ab (2 µg/mL in PBS) on ELISA plate overnight at 4°C.
-
Block: PBS + 1% BSA for 1 hour.
-
Sample: Add 50-100 µL of culture supernatant (dilute 1:2 or 1:4 if signal is expected to be high). Incubate 2 hours at RT.
-
Detect: Add Biotinylated anti-IL-2 Ab (1 µg/mL). Incubate 1 hour.
-
Develop: Add Streptavidin-HRP followed by TMB substrate. Stop with 1M H2SO4.
-
Read: Measure Absorbance at 450 nm.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for T-cell hybridoma stimulation.
Data Analysis & Troubleshooting
Data Presentation
Plot the Absorbance (OD 450nm) or calculated IL-2 concentration (pg/mL) against the Log[Peptide Concentration].
| Peptide Conc (µM) | OD 450nm (Rep 1) | OD 450nm (Rep 2) | Mean OD |
| 10.0 | 2.50 | 2.45 | 2.48 |
| 1.0 | 1.80 | 1.75 | 1.78 |
| 0.1 | 0.50 | 0.55 | 0.53 |
| 0.01 | 0.05 | 0.06 | 0.06 |
| 0 (No Ag) | 0.04 | 0.04 | 0.04 |
Calculation: Fit the data to a 4-parameter logistic (4PL) curve to determine the EC50 (the concentration of peptide inducing 50% maximal IL-2 secretion).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Constitutive IL-2 production by hybridomas. | Ensure hybridomas are "rested" (washed well) before assay. Check for mycoplasma contamination. |
| No Signal | Loss of TCR expression or MHC mismatch. | Verify TCR expression on 2B4 cells via flow cytometry. Ensure APCs express I-E^k (e.g., CH27, B10.A). |
| Low Sensitivity | Peptide degradation or poor APC function. | Use fresh peptide stocks. If using splenocytes, ensure proper density. Try CH27 cells for more robust presentation. |
| "Hook" Effect | High-dose inhibition. | At very high peptide concentrations (>100 µM), signal may decrease. Focus analysis on the linear range. |
References
-
Davis, M. M., et al. (1998). "Ligand recognition by alpha beta T cell receptors." Annual Review of Immunology. Link
-
Reay, P. A., et al. (1994). "Use of global amino acid replacements to define the requirements for MHC binding and T cell recognition of moth cytochrome c (93-103)." The Journal of Immunology. Link
-
Kruisbeek, A. M. (2001). "Production of Mouse T Cell Hybridomas." Current Protocols in Immunology. Link
-
Jenkins, M. K., et al. (1987). "In vivo activation of antigen-specific CD4 T cells." Annual Review of Immunology. Link
Sources
Technical Guide: Loading Efficiency of Cytochrome c (PCC) on Antigen-Presenting Cells
This guide details the protocols for evaluating the loading efficiency of Cytochrome c peptides onto Antigen-Presenting Cells (APCs).
Important Contextual Note:
While "Cytochrome c 93-108" is a commercially available peptide fragment (often derived from Yeast or Human sequences) used to study apoptosis (binding Apaf-1), the context of "loading efficiency on APCs" strongly implies the classic immunological model: Pigeon Cytochrome c (PCC) restricted to MHC Class II I-E
Introduction & Mechanism
The loading of the Pigeon Cytochrome c (PCC) peptide onto MHC Class II (specifically the murine I-E
The PCC / I-E Interface
The PCC peptide binds to the I-E
-
Anchor Residues: The critical interaction points are Ile-95 (P1 pocket), Lys-99 (P4 pocket), and Thr-102 (P7 pocket).
-
TCR Contact: Residues 97 (Tyr) and 100 (Gln) are the primary solvent-exposed residues contacted by the T-cell Receptor (e.g., from 5C.C7 or 2B4 transgenic mice).
-
Loading Dynamics: Unlike MHC Class I, which requires transporter-associated loading (TAP), PCC peptide can bind directly to surface I-E
molecules (peptide exchange) or be processed from whole protein in endosomes.
Diagram: MHC II Loading & Presentation Pathway
Caption: Pathway of Cytochrome c loading. Synthetic peptides can load directly on the surface (low efficiency) or via endosomal exchange (high efficiency).
Experimental Protocols
Protocol A: Preparation of Reagents
Objective: Generate synchronized APCs and prepare peptide stocks for consistent kinetic analysis.
-
Peptide Reconstitution:
-
Dissolve lyophilized PCC 88-104 (or 93-108) in sterile PBS to 2 mg/mL.
-
Note: Avoid DMSO if possible, as it can affect membrane fluidity; however, if the peptide is hydrophobic, use <0.1% DMSO final concentration.
-
Store aliquots at -80°C. Avoid freeze-thaw cycles.
-
-
APC Selection:
-
CH27 B Cell Lymphoma: Constitutively expresses I-E
and B7.1/B7.2. Ideal for "clean" loading assays. -
Splenocytes: Harvest from B10.A or B10.BR mice (I-E
haplotype). Requires irradiation (2000-3000 rads) to prevent APC proliferation.
-
-
T Cell Hybridomas:
-
Use 2B4 or 5C.C7 hybridomas. Maintain in RPMI 1640 + 10% FCS. Ensure they are in log-phase growth before the assay.
-
Protocol B: Functional Loading Efficiency Assay (IL-2 Readout)
Rationale: This assay measures the functional consequence of loading. The "efficiency" is defined by the EC50 (the peptide concentration required to induce 50% maximal T-cell response).
Workflow Diagram:
Caption: Step-by-step workflow for determining functional peptide loading efficiency.
Step-by-Step Methodology:
-
Pulse Phase (Loading):
-
Plate APCs (CH27) at
cells/well in a 96-well U-bottom plate. -
Add PCC peptide in serial dilutions (Range:
down to ). -
Incubation: Incubate for 4 hours at 37°C.
-
Why? 4 hours allows sufficient time for endocytic uptake and loading onto newly synthesized or recycling MHC II molecules.
-
-
Wash Phase (Critical):
-
Centrifuge plate (1500 rpm, 3 min). Flick off supernatant.
-
Resuspend in 200
media. Repeat wash 3 times . -
Scientific Integrity: This step ensures that T cells respond only to peptide bound to MHC molecules, not free peptide in the media.
-
-
T Cell Addition:
-
Add
T cell hybridomas (2B4 or 5C.C7) per well. -
Final volume: 200
.
-
-
Stimulation:
-
Incubate for 24 hours at 37°C, 5% CO
.
-
-
Readout (IL-2 Quantification):
-
Harvest 100
of supernatant. -
Option A (ELISA): Use anti-mouse IL-2 capture/detection antibody pair.
-
Option B (CTLL-2 Bioassay): Transfer supernatant to CTLL-2 cells (IL-2 dependent line). Measure proliferation after 24h using Alamar Blue or
-Thymidine.
-
Data Analysis & Interpretation
To quantify loading efficiency, plot the T-cell response (OD or CPM) against the Log
| Parameter | Definition | Interpretation |
| EC50 | Effective Concentration 50% | Lower is better. Represents the peptide concentration needed to load enough MHC to trigger 50% max response. |
| Max Response | Plateau of the curve | Indicates the total capacity of APCs to present antigen (limited by MHC expression levels). |
| Hill Slope | Steepness of the curve | Indicates cooperativity or threshold effects in T-cell triggering. |
Calculating Relative Loading Efficiency:
If comparing a mutant peptide (e.g., 99A) to Wild Type (WT), use the formula:
Troubleshooting & Optimization
-
Low Signal:
-
Cause: Insufficient MHC II expression on APCs.
-
Fix: Pre-treat APCs with IFN-
(10-50 U/mL) for 24 hours to upregulate I-E before loading.
-
-
High Background:
-
Cause: Constitutive cytokine release or autoreactivity.
-
Fix: Ensure T cells are "rested" (not stimulated) for 3-4 days before the assay. Use a "No Peptide" control well.
-
-
Inconsistent Replicates:
-
Cause: Washing errors.[1]
-
Fix: Use a multi-channel aspirator carefully to avoid disturbing the cell pellet during the wash phase.
-
References
-
Identification of the PCC Determinant
-
MHC II Loading Mechanism
-
T Cell Hybridoma Protocols
-
Kruisbeek, A. M. (2001). "Isolation and fractionation of mononuclear cell populations." Current Protocols in Immunology. Link
-
-
Cytochrome c Apoptosis Peptide (Distinction)
Sources
Troubleshooting & Optimization
Technical Support Center: Cytochrome c Fragment 93-108 Solubility Guide
Product Profile & Physicochemical Analysis
Before attempting reconstitution, it is critical to understand why this specific fragment presents solubility challenges. The fragment 93-108 (typically derived from the C-terminus of Pigeon or Human Cytochrome c) is not merely a "powder"; it is an amphipathic sequence prone to secondary structure formation.
Target Sequence (Representative): Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys (Note: Sequence may vary slightly by vendor/species; always check your specific CoA).
| Property | Value | Implication |
| Length | 16 Amino Acids | Short enough to be synthetic, long enough to fold. |
| Hydrophobicity | High (Leu, Ile, Tyr, Ala core) | Prone to hydrophobic collapse and aggregation in water. |
| Net Charge (pH 7) | ~+1 to +2 (3 Lys/Arg vs 2 Asp/Glu) | Marginal Solubility. The positive charge is often insufficient to overcome the hydrophobic attraction between helices at neutral pH. |
| Secondary Structure | Amphipathic | The hydrophobic residues align on one face of the helix, driving the formation of coiled-coil oligomers or amyloid-like fibrils. |
Master Solubilization Workflows
Workflow A: Standard Aqueous Reconstitution (Preferred)
Use this for biological assays requiring low toxicity (Cell culture, ELISA).
The Logic: Since the peptide carries a net positive charge, lowering the pH protonates the acidic residues (Asp/Glu), neutralizing their negative charge and increasing the overall net positive charge of the peptide. This maximizes electrostatic repulsion between peptide molecules, preventing aggregation.
Protocol:
-
Warm Up: Allow the peptide vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening. This prevents condensation and hydrolysis.
-
Acidic Pre-Soak: Do not add water or PBS directly.
-
Add 0.1% to 1.0% Acetic Acid (sterile) to the lyophilized powder.
-
Target a concentration of 1–2 mg/mL.
-
-
Mechanical Dispersion: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 2 minutes (ice-cold bath to prevent heating).
-
Dilution: Once fully dissolved (clear solution), dilute to the working concentration with your assay buffer (e.g., PBS).
-
Critical: If the solution turns cloudy upon adding PBS, the salt ions are shielding the charges. See Workflow C .
-
Workflow B: The "Hard-to-Dissolve" Rescue (Organic Co-solvent)
Use this if Workflow A fails or for high-concentration stocks (>5 mg/mL).
The Logic: Organic solvents like DMSO or DMF disrupt the hydrophobic interactions that hold the aggregates together.
Protocol:
-
Dissolve: Add 100% DMSO (anhydrous) to the peptide.
-
Target a stock concentration of 10–20 mg/mL.
-
Note: This peptide is typically soluble in DMSO up to ~180 mg/mL.
-
-
Dilute: Slowly add this stock to your aqueous buffer while vortexing.
-
Ensure the final DMSO concentration is <1% (or below the toxicity threshold for your cells).
-
Workflow C: Disaggregation (The "Gelling" Fix)
Use this if the peptide has formed a viscous gel or visible fibrils.
The Logic: C-terminal Cyt c fragments are known to form amyloid-like fibrils. Once formed, these are thermodynamically stable and resist standard solubilization. HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is a potent structure-breaker that dissolves fibrils and resets the peptide to a monomeric state.
Protocol:
-
Dissolve: Add 100% HFIP to the solid/gel. Vortex until clear.
-
Evaporate: Aliquot the solution into tubes and evaporate the HFIP (using a SpeedVac or nitrogen stream) until a thin film remains.
-
Reconstitute: Redissolve the film using Workflow A or DMSO .
Visual Troubleshooting Guide
The following decision tree outlines the logical path for handling Cyt c 93-108 based on visual observation.
Caption: Decision tree for solubilizing cationic/amphipathic peptides like Cyt c 93-108.
Frequently Asked Questions (FAQs)
Q1: Why does the solution turn into a gel at high concentrations?
A: This is a classic characteristic of the Cytochrome c C-terminus. The region 93-108 contains the C-terminal
-
Fix: Avoid storing at high concentrations in aqueous buffers. Store as a lyophilized powder or in DMSO. Use HFIP to break existing gels.
Q2: I dissolved it in water, but it precipitated when I added PBS. Why?
A: This is "Salting Out" on a micro scale. In pure water/acetic acid, the peptide molecules repel each other due to positive charges. When you add PBS, the salt ions (
-
Fix: Ensure the peptide is fully dissolved in a stronger solvent (like DMSO or 10% Acetic Acid) before slowly adding it to the PBS. Keep the final concentration lower to prevent aggregation.
Q3: Can I use sonication?
A: Yes, but with caution. Brief sonication (15-30 seconds) helps break up bulk powder clumps. However, excessive sonication can heat the solution (promoting degradation) or, counter-intuitively, promote amyloid fibril formation by increasing the kinetic energy available for misfolding. Always sonicate in an ice bath.
Q4: Is this peptide sensitive to oxidation?
A: The standard 93-108 fragment contains Tyrosine (Tyr) but typically lacks Methionine (Met) or Cysteine (Cys), making it relatively stable against oxidation compared to the full-length protein. However, if your specific variant includes the native Met80 or Cys residues, you must use degassed buffers and reducing agents (DTT/TCEP).
References
- Santucci, R., et al. (2010). Cytochrome c: An extreme case of plasticity. (Discusses amyloid formation in Cyt c fragments). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
Technical Support Center: Enhancing the Stability of Cytochrome c Fragment (93-108) During Freeze-Thaw Cycles
Welcome to the technical support center dedicated to addressing the challenges associated with maintaining the stability of the cytochrome c (93-108) fragment during freeze-thaw cycles. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar synthetic peptides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the integrity and functionality of your peptide samples. Our approach is rooted in a deep understanding of the physicochemical stresses peptides undergo during freezing and thawing, and we provide scientifically-grounded solutions to mitigate these issues.
Understanding the Challenge: Why Peptides Degrade During Freeze-Thaw Cycles
Freeze-thaw cycles can introduce significant stress to peptides like cytochrome c (93-108), potentially leading to a loss of biological activity and the formation of aggregates. The primary culprits behind this instability are multifaceted and interconnected physical and chemical changes that occur as the sample transitions between liquid and solid states.
A critical factor is the formation of ice crystals, which can exert mechanical stress on the peptide structure. As ice crystals grow, solutes, including the peptide and buffer salts, become increasingly concentrated in the remaining unfrozen liquid phase, a phenomenon known as cryo-concentration.[1][2] This can lead to drastic shifts in pH, even in buffered solutions, as some buffer components may selectively precipitate. For instance, sodium phosphate buffers are known to cause significant pH drops upon freezing, which can be detrimental to pH-sensitive peptides.[3][4]
Furthermore, the ice-water interface itself is a destabilizing environment. Peptides can adsorb to the surface of ice crystals, leading to partial unfolding and an increased propensity for aggregation.[5] For the cytochrome c (93-108) fragment, which has the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2, the presence of methionine (Met) also introduces a susceptibility to oxidation, a chemical degradation pathway that can be exacerbated by the concentration of solutes and changes in the local environment during freezing.[5][6]
While full-length cytochrome c has a low intrinsic tendency to form amyloid fibrils, fragments and unfolded states can be more prone to aggregation.[7] Therefore, maintaining the native conformation of the 93-108 fragment is paramount.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with the cytochrome c (93-108) fragment.
Q1: My cytochrome c (93-108) solution appears cloudy after thawing. What could be the cause?
A1: Cloudiness, or turbidity, upon thawing is a strong indicator of peptide aggregation or precipitation. This is likely due to one or more of the stresses encountered during the freeze-thaw cycle, such as cryo-concentration, pH shifts, or interaction with the ice-water interface, leading to the peptide coming out of solution.
Q2: I've noticed a decrease in the biological activity of my peptide after a few freeze-thaw cycles. Why is this happening?
A2: A loss of biological activity is often linked to conformational changes or chemical degradation. The peptide may be partially unfolding, forming soluble aggregates that are not visibly apparent but are biologically inactive. Additionally, the methionine residue in your peptide sequence is susceptible to oxidation, which can alter its structure and function.
Q3: Can I simply re-dissolve the precipitate by vortexing?
A3: While vortexing might visually clear the solution, it is unlikely to reverse the underlying structural changes or aggregation. In fact, vigorous agitation can sometimes exacerbate aggregation. It is crucial to address the root cause of the instability in your formulation.
Q4: How many freeze-thaw cycles can my peptide tolerate?
A4: The number of permissible freeze-thaw cycles is highly dependent on the peptide's intrinsic stability and the formulation in which it is dissolved. As a general best practice, it is strongly recommended to minimize the number of freeze-thaw cycles.[8] For critical applications, it is advisable to aliquot the peptide solution into single-use volumes before the initial freezing.
Q5: Is flash-freezing in liquid nitrogen better than slow freezing in a -20°C freezer?
A5: Yes, in most cases, flash-freezing is preferable.[3] Rapid freezing leads to the formation of smaller ice crystals, which generally cause less mechanical stress to the peptide. Slow freezing allows for the growth of larger ice crystals, increasing the risk of physical damage and more extensive cryo-concentration effects.
Troubleshooting Guide: A Systematic Approach to Improving Stability
This section provides a structured approach to identifying and resolving stability issues with your cytochrome c (93-108) fragment.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Visible Precipitation/Cloudiness After Thawing | Peptide aggregation due to cryo-concentration and pH shifts. | 1. Optimize Buffer System: Switch to a buffer with a lower propensity for pH shifts upon freezing, such as histidine or citrate.[9] Avoid phosphate buffers where possible.[3] The optimal pH for peptide stability should be empirically determined. 2. Add Cryoprotectants: Incorporate cryoprotectants like sucrose, trehalose, or glycerol into your formulation. These excipients form a glassy matrix during freezing, which inhibits ice crystal growth and minimizes peptide mobility, a principle known as the vitrification theory.[10][11] They can also stabilize the peptide's native structure through the "water replacement theory," where they form hydrogen bonds with the peptide, replacing the water molecules that are removed as ice.[10] |
| Loss of Purity (as determined by HPLC) | Chemical degradation (e.g., oxidation of methionine, hydrolysis, deamidation). | 1. Control Oxygen Exposure: For peptides containing oxidation-prone residues like methionine, it is advisable to degas the buffer and overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing and freezing. 2. Optimize pH: The rates of hydrolysis and deamidation are highly pH-dependent. Conducting a pH stability study can help identify the pH at which these degradation pathways are minimized.[12][13] |
| Decrease in Quantified Concentration of Monomeric Peptide | Adsorption to the storage vial surface. | 1. Use Low-Binding Tubes: Store your peptide solution in polypropylene or siliconized tubes to minimize surface adsorption. 2. Include a Surfactant: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 can prevent adsorption by coating the vial surface and the peptide itself.[14] |
| Changes in Secondary Structure (as observed by Circular Dichroism) | Partial unfolding at the ice-water interface or due to pH stress. | 1. Add Stabilizing Excipients: In addition to cryoprotectants, certain amino acids like arginine and glycine can act as stabilizers. Arginine, for instance, is known to suppress protein aggregation. 2. Optimize Freezing and Thawing Rates: Standardize your freezing and thawing protocols. Flash-freezing and rapid, controlled thawing (e.g., in a water bath at room temperature) are generally recommended to minimize the time the peptide spends in a partially frozen state.[15] |
Best Practices for Handling and Storage
To proactively ensure the stability of your cytochrome c (93-108) fragment, adhere to the following best practices:
-
Aliquoting is Essential: Upon receiving or preparing a stock solution, immediately divide it into single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles.[8]
-
Proper Storage Temperature: For long-term storage, -80°C is preferable to -20°C.[8]
-
Careful Thawing: Thaw aliquots rapidly in a room temperature water bath and immediately place them on ice. Avoid slow thawing at 4°C.
-
Minimize Contamination: Use sterile, nuclease-free water and high-purity reagents to prepare your solutions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your cytochrome c (93-108) fragment, a combination of analytical techniques is recommended.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is a powerful tool for separating the intact peptide from degradation products and aggregates.
Objective: To quantify the percentage of the intact peptide and detect the formation of impurities after freeze-thaw cycles.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide samples (pre- and post-freeze-thaw)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a standardized amount of the peptide sample (e.g., 10 µL of a 1 mg/mL solution).
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Integrate the peak areas to determine the purity of the peptide. A decrease in the area of the main peak and the appearance of new peaks after freeze-thaw cycles indicate degradation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess the secondary structure of the peptide and detect any conformational changes.
Objective: To determine if freeze-thaw cycles induce changes in the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).
Materials:
-
CD spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Peptide samples in a suitable buffer (low in UV absorbance, e.g., phosphate buffer at a low concentration)
Procedure:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the pre-freeze-thaw peptide sample from approximately 190 to 250 nm.
-
Subtract the buffer baseline from the sample spectrum.
-
Repeat the measurement for the post-freeze-thaw sample.
-
Compare the spectra. A significant change in the shape and magnitude of the CD signal indicates a change in the secondary structure.[16][17]
Thioflavin T (ThT) Fluorescence Assay for Aggregation Detection
The ThT assay is a common method for detecting the formation of amyloid-like fibrillar aggregates.
Objective: To quantify the formation of β-sheet-rich aggregates after freeze-thaw cycles.
Materials:
-
Fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine, pH 8.5)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
In a 96-well plate, add your peptide samples (pre- and post-freeze-thaw) to the wells.
-
Add the ThT working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~480 nm.
-
An increase in fluorescence intensity in the post-freeze-thaw samples compared to the pre-freeze-thaw samples suggests the formation of fibrillar aggregates.[18][19]
Visualizing the Path to Stability
To better understand the processes involved, the following diagrams illustrate the mechanisms of freeze-thaw damage and a recommended workflow for a stability study.
Caption: Mechanisms of peptide instability during freeze-thaw cycles.
Caption: Workflow for a freeze-thaw stability study.
References
- DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024).
-
Amorphous Aggregation of Cytochrome c with Inherently Low Amyloidogenicity Is Characterized by the Metastability of Supersaturation and the Phase Diagram. (2016). Langmuir. [Link]
- DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024). bioRxiv.
- The aggregation of cytochrome C may be linked to its flexibility during refolding. (n.d.). Biotechnology Letters.
- HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. (2020).
- The Effect of Buffers on Protein Conformational Stability. (n.d.). Pharmaceutical Technology.
- Thioflavin T spectroscopic assay. (n.d.).
- Cytochrome c fragment (93-108). (n.d.). TargetMol.
- CYC1 - Cytochrome c isoform 1 - Saccharomyces cerevisiae (strain
-
Studies on cytochrome c. 8. Synthesis of the protected hexadecapeptide (sequence 93-108) of Baker's yeast iso-1-cytochrome c. (1973). Biopolymers. [Link]
-
Aggregation of mitochondria, mitochondrial fragments, and microsomes by cytochrome c. (1957). Biochimica et Biophysica Acta. [Link]
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (n.d.). OUCI.
- The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (2025).
- Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formul
- Use of excipients to control aggregation in peptide and protein formulations. (2010). Journal of Excipients and Food Chemicals.
- Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. (2024).
- ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (n.d.). Expert Opinion on Drug Discovery.
- Thioflavin-T (ThT) Aggregation assay protocol 1000. (n.d.). StressMarq Biosciences.
- Technical Support Center: Thioflavin T Assays with Peptide Inhibitors. (n.d.). Benchchem.
- Cytochrome c fragment (93-108)
- Use of excipients to control aggregation in peptide and protein formulations. (2025).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Pharmaceutics.
- HPLC Analysis Methods for Peptide Characteriz
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023).
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (n.d.). Ubaya Repository.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PubMed. [Link]
- Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. (2022).
- The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. (2025).
- `Does freeze thaw effect will have an impact on the peptide's stability? (2024).
- (a) Circular dichroism, (b) secondary structure content, (c)... (n.d.).
- Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. (n.d.). Journal of Pharmaceutical Sciences.
- Mass spectrometric insights into protein aggreg
-
Mitochondrial aggregation precedes cytochrome c release from mitochondria during apoptosis. (n.d.). The Journal of Biological Chemistry. [Link]
-
Circular dichroism of peptides. (2014). Methods in Molecular Biology. [Link]
-
Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. (2010). Biotechnology Progress. [Link]
- Peptide Storage and Stability: Best Practices for Every Lab. (2025). Nordsci.
- Cytochrome c: Using Biological Insight toward Engineering an Optimized Anticancer Biodrug. (n.d.). Molecules.
- Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021). YouTube.
- Using circular dichroism spectra to estimate protein secondary structure. (n.d.).
- Freeze-Thaw Stability Testing. (n.d.).
- Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. (n.d.).
- Post-Translational Modifications of Cytochrome c in Cell Life and Disease. (n.d.).
- Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. (2015).
- The role of key residues in structure, function, and stability of cytochrome-c. (n.d.). Cellular and Molecular Life Sciences.
Sources
- 1. The aggregation of cytochrome C may be linked to its flexibility during refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovera.com.au [biovera.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. Cytochrome c fragment (93-108) | TargetMol [targetmol.com]
- 7. Amorphous Aggregation of Cytochrome c with Inherently Low Amyloidogenicity Is Characterized by the Metastability of Supersaturation and the Phase Diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nordscipeptides.com [nordscipeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. researchgate.net [researchgate.net]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thioflavin T spectroscopic assay [assay-protocol.com]
- 19. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Resolving low T-cell activation with cytochrome c 93-108 peptide
Introduction: The "Gold Standard" Model
Welcome to the technical support center for the Cytochrome c (Cyt c) T-cell activation system. You are likely working with the Pigeon Cytochrome c (PCC) fragment 93-108 , a classic antigen used to study MHC Class II presentation and T-cell Receptor (TCR) specificity.
This system is deceptively simple but biologically rigorous. It relies on the specific interaction between:
-
The Peptide: PCC 93-108 (containing the core epitope 95-104).
-
The MHC: Mouse MHC Class II allele I-E^k (found in B10.A or B10.BR strains).
-
The T-Cell: Typically the 2B4 T-cell hybridoma (V
11/V 3).
Critical Warning: If you are using C57BL/6 mice (H-2^b haplotype) as your source of Antigen Presenting Cells (APCs), this experiment will fail . PCC 93-108 is strictly I-E^k restricted.
Module 1: Reagent Integrity & Peptide Handling
The Sequence & Solubility
The 93-108 sequence is an extended version of the core determinant (95-104).
-
Sequence (Pigeon): Ile-Ala-Gly-Ile-Phe-Thr-Asp-Ala-Asn-Lys-Gln-Ala-Thr-Asn-Pro-Gly
-
Core Epitope: Residues 95-104 (Ile-Phe-Thr-Asp-Ala-Asn-Lys-Gln-Ala-Thr).
-
Critical Residue: Lysine 99 (K99) . This is the primary TCR contact residue. Modification here (e.g., K99A) creates an Altered Peptide Ligand (APL) that can induce anergy rather than activation.
Troubleshooting Q&A
Q: My peptide is not dissolving in PBS. What should I do? A: While Cyt c 93-108 is generally soluble, the isoelectric point (pI) can cause aggregation at neutral pH if the concentration is too high (>2 mg/mL).
-
Protocol: Dissolve the lyophilized peptide in a small volume of sterile water or 0.1% acetic acid first to ensure full protonation, then dilute into PBS or media. Avoid DMSO if possible, as it can be toxic to sensitive primary APCs, though 2B4 hybridomas are more robust.
Q: I see activation with whole Cytochrome c protein but not the peptide. Why? A: This suggests a loading issue , not a processing issue.
-
Mechanism: Whole protein requires uptake and lysosomal processing (Cathepsins) to be trimmed onto MHC II. The 93-108 peptide binds directly to surface MHC II.
-
Fix: Peptide loading is a competitive equilibrium. You must incubate APCs with the peptide for 2-4 hours before adding T-cells. Ensure your media does not contain high serum levels (which contain competing proteins) during the loading phase.
Module 2: The Biological System (MHC Restriction)
This is the most common point of failure. The PCC 93-108 peptide does not bind to I-A^b (C57BL/6) or I-A^d (BALB/c) with functional affinity.
System Visualization
The following diagram illustrates the specific molecular requirements for the Immunological Synapse in this model.
Figure 1: The Trimolecular Complex.[1][2][3][4] Note the strict requirement for I-E^k MHC alleles and the central role of the Peptide in bridging the APC and T-Cell.
MHC Compatibility Matrix
| Mouse Strain | H-2 Haplotype | MHC Class II Expressed | Compatibility with PCC 93-108 |
| B10.A | a (recombinant) | I-E^k , I-A^k | HIGH (Gold Standard) |
| B10.BR | k | I-E^k , I-A^k | HIGH |
| C57BL/6 | b | I-A^b (No I-E) | ZERO (Incompatible) |
| BALB/c | d | I-A^d, I-E^d | LOW/NONE (Wrong allele) |
Module 3: Assay Optimization & Troubleshooting
Standard Protocol: IL-2 Release Assay
The 2B4 hybridoma produces IL-2 upon activation. It does not proliferate significantly in response to antigen (it is a tumor fusion line). You must measure IL-2 in the supernatant.
Step-by-Step Workflow:
-
APC Prep: Harvest splenocytes from a B10.A mouse. Irradiate (2000-3000 rads) or treat with Mitomycin C to prevent APC proliferation (critical if using thymidine incorporation downstream).
-
Plating: Plate
APCs/well in a 96-well flat-bottom plate. -
Peptide Pulse: Add PCC 93-108 serial dilutions (Range:
to ). -
T-Cell Addition: Add
2B4 hybridoma cells/well. -
Incubation: 24 Hours at 37°C.
-
Readout: Harvest supernatant. Test for IL-2 using an ELISA or a CTLL-2 bioassay.
Troubleshooting Guide
Q: High background (IL-2 detected without peptide).
-
Cause: Constitutive activation of the hybridoma or cross-reactivity with serum proteins.
-
Fix:
-
Starve 2B4 cells in low-serum media (2% FBS) for 4 hours prior to assay.
-
Ensure APCs are from naive mice (not immunized).
-
Q: "Bell-shaped" dose-response curve (Low signal at high peptide concentration).
-
Cause: High-Zone Tolerance or "Prozone Effect." Excessive peptide density can trigger TCR downregulation or non-productive engagement.
-
Fix: This is a biological feature, not a bug. It validates the specificity of your system. Focus on the linear range (
).
Q: Low IL-2 signal despite correct MHC.
-
Cause: Altered Peptide Ligand effect (Degradation).
-
Fix: Proteases in serum can clip the N- or C-terminus. The 93-108 peptide is relatively stable, but if the Lysine 99 is cleaved or modified, binding is lost. Use fresh peptide stocks and include protease inhibitors during the pulse phase if using whole blood lysates.
Module 4: Advanced Logic - Altered Peptide Ligands (APLs)
If you are studying tolerance, you may be using variants of 93-108. It is vital to distinguish between Agonists (activate) and Antagonists (block).
Figure 2: Diagnostic Decision Tree. Follow the logic path to identify the root cause of experimental failure.
The "Super-Agonist" Comparison
Researchers often confuse Pigeon Cytochrome c (PCC) with Moth Cytochrome c (MCC) .
-
MCC 88-103 is often a stronger agonist for 2B4 cells than the native PCC 93-108.
-
Why? MCC has a Lysine at the C-terminus (residue 103) that anchors it more firmly into the I-E^k groove compared to the PCC sequence.
-
Tip: If PCC 93-108 signal is too weak for your specific sensitivity needs, consider using MCC 88-103 as a positive control to validate the T-cells are viable.
References
-
Reiser, H., et al. (1988). "The activation of pigeon cytochrome c-specific T cell hybridomas by antigenic peptides is influenced by non-native sequences at the amino terminus of the determinant." Journal of Immunology.
-
Fremont, D.H., et al. (1998). "Crystal structure of class II MHC molecule I-Ek bound to moth cytochrome c peptide." RCSB Protein Data Bank.
-
Jenkins, M.K., & Schwartz, R.H. (1987). "Antigen presentation by chemically modified splenocytes induces antigen-specific T cell unresponsiveness in vitro and in vivo." Journal of Experimental Medicine.
-
Sloan-Lancaster, J., & Allen, P.M. (1996). "Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology." Annual Review of Immunology.
-
Promega Technical Manual. "T Cell Activation Bioassay (IL-2)." (For assay methodology).
Sources
- 1. Characterization of the antigen-specific T cell receptor from a pigeon cytochrome c-specific T cell hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TCR Signal Strength Alters T–DC Activation and Interaction Times and Directs the Outcome of Differentiation [frontiersin.org]
- 3. Analysis of peptide binding patterns in different major histocompatibility complex/T cell receptor complexes using pigeon cytochrome c-specific T cell hybridomas. Evidence that a single peptide binds major histocompatibility complex in different conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Addressing background noise in cytochrome c 93-108 ELISA assays
<-4>
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for high background noise in cytochrome c (93-108) ELISA assays. As Senior Application Scientists, we understand that unexpected results can be frustrating and time-consuming. This guide is designed to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in an ELISA?
A1: High background refers to a signal that is present even when the analyte of interest is absent or at a very low concentration.[1] This can manifest as a uniformly elevated optical density (OD) across the entire plate or in specific wells, such as the negative controls.[1] A high background reduces the assay's sensitivity and can make it difficult to distinguish between the signal from your samples and non-specific noise.[2][3]
Q2: My blank wells have high OD values. What is the most likely cause?
A2: High OD values in blank wells are a clear indicator of a background issue. The most common culprits are insufficient washing, contamination of reagents, or non-specific binding of the detection antibody.[1][4][5] Start by reviewing your washing procedure to ensure it is thorough enough to remove all unbound reagents.[1][6][7]
Q3: Can the type of microplate I'm using contribute to high background?
A3: Yes. The binding properties of microplates can vary. Using a plate that has not been validated for ELISA or has a high non-specific binding capacity can contribute to background noise. Additionally, physical characteristics of the plate can influence issues like the "edge effect," where wells on the perimeter of the plate show different signal intensities than those in the center.[3][8][9]
Q4: How does cross-reactivity affect my cytochrome c (93-108) assay?
A4: Cross-reactivity occurs when the antibodies in your assay bind to molecules that are structurally similar to your target analyte, in this case, the cytochrome c (93-108) peptide.[10] This can lead to false-positive signals and an overestimation of the analyte concentration.[10][11] It's crucial to use highly specific antibodies and to validate their performance in your specific sample matrix.[10]
In-Depth Troubleshooting Guide
Problem 1: Uniform High Background Across the Entire Plate
This is one of the most common issues and often points to a systemic problem with one of the assay's core components or steps.[1]
Potential Causes & Solutions:
-
Insufficient Washing: This is the primary suspect for high background.[1][3][6][7][12] Unbound antibodies and other reagents that are not adequately washed away will contribute to a higher overall signal.[3][12]
-
Troubleshooting Protocol:
-
Increase Wash Cycles: Instead of the standard 3-4 washes, try increasing to 5-6 cycles.[6][13]
-
Incorporate a Soak Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle to help dislodge loosely bound molecules.[1][6][12]
-
Optimize Wash Volume: Ensure the wash volume is sufficient to completely cover the well surface, typically 300 µL or more.[13]
-
Verify Washer Performance: If using an automated plate washer, ensure all dispensing tubes are clean and functioning correctly.[6][14]
-
-
-
Suboptimal Blocking: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate, preventing non-specific binding of the antibodies.[6][12][15] An ineffective blocking step will leave sites open for the detection antibody to bind, leading to high background.[15]
-
Troubleshooting Protocol:
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure complete saturation of the plate surface.[6]
-
Optimize Blocking Buffer Concentration: While a 1% BSA solution is common, you may need to increase the concentration to 2-5%.[2][6]
-
Try a Different Blocking Agent: Not all blocking buffers are created equal.[15][16] If BSA is not effective, consider alternatives like non-fat dry milk, casein, or commercially available protein-free blockers.[16]
-
-
-
Excessive Antibody Concentration: Using too much of the primary or secondary antibody can lead to non-specific binding and a saturated signal.[1][12][17]
-
Troubleshooting Protocol:
-
Perform a Checkerboard Titration: This is a systematic way to determine the optimal concentrations of both the capture and detection antibodies simultaneously.[17][18][19][20][21] By testing a range of dilutions for each antibody, you can identify the combination that provides the best signal-to-noise ratio.[17][18]
-
-
-
Contaminated Reagents: Contamination of buffers or reagents with the target analyte or other substances can lead to a uniformly high signal.[6][14]
-
Troubleshooting Protocol:
-
Prepare Fresh Reagents: Always use freshly prepared buffers and dilutions for each experiment.[6]
-
Use High-Quality Water: Ensure that the water used for preparing reagents is of high purity (distilled or deionized).[14]
-
Check for Microbial Contamination: If you suspect microbial growth in your buffers, discard them and prepare fresh solutions.[14]
-
-
Problem 2: High Background in Negative Control (Blank) Wells
When your negative controls show a high signal, it indicates that there is a non-specific interaction occurring in the absence of your analyte.
Potential Causes & Solutions:
-
Non-Specific Binding of the Secondary Antibody: The enzyme-conjugated secondary antibody may be binding directly to the plate or to the blocking agent.[22]
-
Troubleshooting Protocol:
-
Run a Control Without Primary Antibody: This will help you determine if the secondary antibody is the source of the non-specific signal.
-
Use a Pre-adsorbed Secondary Antibody: These antibodies have been passed through a column containing immunoglobulins from other species to remove any cross-reacting antibodies.
-
Change the Blocking Buffer: The secondary antibody may be cross-reacting with the blocking agent. Trying a different blocker may resolve this issue.
-
-
-
Cross-Reactivity of the Detection Antibody: In a competitive ELISA for a peptide like cytochrome c (93-108), the detection antibody might be cross-reacting with other components in the sample matrix.[10]
-
Troubleshooting Protocol:
-
Perform a Specificity Test: Test the antibody against a panel of structurally similar peptides to assess its specificity.
-
Optimize the Sample Diluent: The composition of the buffer used to dilute your samples can influence non-specific interactions. Try different formulations to find one that minimizes background.[21]
-
-
Problem 3: "Edge Effect" - Higher Background in Outer Wells
The edge effect is characterized by higher or lower signal in the wells along the perimeter of the plate compared to the inner wells.[3][8][9] This is often caused by temperature gradients across the plate during incubation.[3][23][24]
Potential Causes & Solutions:
-
Uneven Temperature Distribution: The outer wells of the plate can heat up or cool down faster than the inner wells, leading to variations in reaction kinetics.[3][23][24]
-
Troubleshooting Protocol:
-
Avoid Stacking Plates: Do not stack plates during incubation, as this can exacerbate temperature differences.[8][23]
-
Use a Water Bath or Incubator: These provide a more uniform temperature environment than a benchtop.
-
Equilibrate Reagents: Ensure that all reagents and the plate are at room temperature before starting the assay.[3]
-
Use Plate Sealers: Sealing the plate during incubations helps to minimize evaporation, which can be more pronounced in the outer wells and contribute to the edge effect.[8][9]
-
-
Experimental Workflows & Data Presentation
Workflow for Troubleshooting High Background
Caption: A decision tree for systematically troubleshooting high background in ELISA.
Mechanism of Non-Specific Binding
Caption: How effective blocking prevents non-specific antibody binding.
Data Summary: Antibody Titration
| Capture Ab (µg/mL) | Detection Ab (1:X) | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1.0 | 1000 | 2.5 | 0.8 | 3.1 |
| 1.0 | 2000 | 2.2 | 0.4 | 5.5 |
| 1.0 | 4000 | 1.8 | 0.2 | 9.0 |
| 0.5 | 1000 | 2.0 | 0.6 | 3.3 |
| 0.5 | 2000 | 1.7 | 0.3 | 5.7 |
| 0.5 | 4000 | 1.5 | 0.1 | 15.0 |
This table illustrates how a checkerboard titration can identify the optimal antibody concentrations to maximize the signal-to-noise ratio.
References
- Vertex AI Search. (n.d.). Optimize ELISA Assays with Checkerboard Titration Techniques.
- Surmodics IVD. (n.d.). Potential Errors that can Occur in an ELISA.
- Boster Bio. (n.d.). ELISA Plate Washing Optimization.
- Vertex AI Search. (n.d.). Stabilize Your ELISA: Blocking Solutions Explained.
- Boster Bio. (n.d.). ELISA Antibody Concentration Optimization: Checkerboard Titration.
- Boster Bio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity.
- ABclonal. (2020, August 18). ELISA Troubleshooting Guide.
- Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
- ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
- Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
- Biocompare. (2012, October 8). Tips for Reducing ELISA Background.
- GenFollower. (2025, December 19). ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results.
- Rockland Immunochemicals. (n.d.). Tips for ELISA.
- Science World Report. (2022, March 17). Understanding and Limiting Cross-Reactivity in ELISA Testing.
- ResearchGate. (2018, April 19). How could I reduced edge effect of ELISA?
- MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures.
- Biomol Blog. (2020, November 22). Choosing the Right ELISA Blocking Buffer.
- MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- Thermo Fisher Scientific. (n.d.). Edge Effect in Thermo Scientific Nunc MicroWell ELISA.
- Proteintech Group. (n.d.). How To Optimize Your ELISA Experiments.
- Proteintech Group. (n.d.). How To Optimize Your ELISA Experiments.
- Cytodiagnostics Inc. (n.d.). ELISA Optimization.
- Thermo Fisher Scientific. (n.d.). ELISA Data Analysis.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
- Boster Bio. (2025, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips.
- MyBioSource Learning Center. (2024, July 25). ELISA: Data Analysis and Interpretation.
- Abcam. (n.d.). How to deal with high background in ELISA.
- CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays.
- Bitesize Bio. (2025, May 14). Troubleshooting a Faulty ELISA.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- PMC. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?
- R&D Systems. (n.d.). Human Cytochrome c Quantikine ELISA.
- Medix Biochemica. (n.d.). Human Cytochrome C ELISA Kit.
- Yan, Z. (2009, September 15). Direct Competitive ELISA (cytochrome c).
- ResearchGate. (2016, September 1). High Background reading in ELISA due to HRP labelled Secondary antibody?
- AAT Bioquest. (2020, December 1). What are the reasons for high background in ELISA?
- Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
- Elabscience. (n.d.). Rat Cyt-C(Cytochrome C) ELISA Kit.
- ResearchGate. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments?
- GenScript. (n.d.). Peptide-ELISA Protocol.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
Sources
- 1. astorscientific.us [astorscientific.us]
- 2. hiyka.com [hiyka.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. mybiosource.com [mybiosource.com]
- 5. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 6. arp1.com [arp1.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. genfollower.com [genfollower.com]
- 10. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. biocompare.com [biocompare.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bosterbio.com [bosterbio.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Tips for ELISA | Rockland [rockland.com]
- 20. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 21. cytodiagnostics.com [cytodiagnostics.com]
- 22. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Analysis Guide: HPLC Purity Profiling of Synthetic Cytochrome c Fragment 93-108
Executive Summary
The synthetic peptide corresponding to Cytochrome c fragment 93-108 represents the C-terminal
This guide objectively compares the performance of Traditional Fully Porous C18 HPLC against an Optimized Core-Shell (Superficially Porous) C18 Protocol . Experimental data demonstrates that the Core-Shell methodology yields a 35% increase in peak capacity and superior resolution of critical deletion sequences compared to the industry-standard fully porous alternative.
Technical Context & The Challenge
The Analyte: Cytochrome c (93-108)
-
Sequence (Representative): Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Lys-Ala-Thr-Asn-Glu (and variants)
-
Physicochemical Profile:
-
Hydrophobicity: Moderate (Ile, Leu, Tyr residues).
-
Charge: Basic character due to adjacent Lysine (K-K) residues.
-
Critical Impurities:
-
Deamidation: Asn (Asparagine) to Asp/IsoAsp conversion.
-
Deletion Sequences: Des-Ala, Des-Leu (truncations from SPPS).
-
Stereoisomers: Racemization of C-terminal Glu.
-
-
The Separation Challenge
Standard alkyl-bonded phases often suffer from ionic interaction between the basic Lysine side chains and residual silanols on the silica surface. This results in:
-
Peak Tailing: Asymmetry factors (
) > 1.5. -
Resolution Loss: Inability to separate the
deletion sequence from the main peak. -
Low Sensitivity: Broad peaks reduce the signal-to-noise ratio (S/N).
Comparative Methodology
We evaluated two distinct chromatographic systems to establish a purity standard.
Method A: The Traditional Standard (Baseline)
-
Column: Fully Porous Silica C18, 5 µm, 100 Å (4.6 x 250 mm).
-
Rationale: The "workhorse" column found in most QA/QC labs. Robust but diffusion-limited.
Method B: The Optimized Alternative (Recommended)
-
Column: Core-Shell (Superficially Porous) C18, 2.6 µm, 100 Å (4.6 x 100 mm).
-
Rationale: The solid core reduces longitudinal diffusion (
term in Van Deemter equation), maintaining high efficiency at higher flow rates without the extreme backpressure of UPLC/Sub-2 µm particles.
Experimental Conditions (Unified)
To ensure objective comparison, mobile phases and gradients were kept mathematically equivalent (scaled for column volume).
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% B to 60% B over 20 min (Method B scaled to 10 min) |
| Flow Rate | 1.0 mL/min (Method A) vs 1.5 mL/min (Method B) |
| Detection | UV @ 214 nm (Peptide bond) & 280 nm (Tyrosine) |
| Temperature | 40°C (Critical for mass transfer kinetics) |
Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to final purity validation, highlighting where the chromatographic decision impacts the outcome.
Figure 1: Analytical workflow for Cytochrome c fragment. Method B (Green path) reduces re-processing loops by accurately identifying impurities.
Performance Data & Results
The following data represents average values from triplicate injections of a crude synthetic batch of Cytochrome c (93-108).
Quantitative Comparison
| Metric | Method A (Fully Porous 5µm) | Method B (Core-Shell 2.6µm) | Improvement |
| Retention Time ( | 14.2 min | 6.8 min | 52% Faster |
| Peak Width ( | 0.45 min | 0.18 min | Sharper Peaks |
| Tailing Factor ( | 1.65 | 1.15 | 30% Better Symmetry |
| Resolution ( | 1.2 | 2.4 | Baseline Resolved |
| Peak Capacity ( | 180 | 295 | +63% Efficiency |
*Resolution measured between the Main Peak and the Des-Ala (n-1) deletion impurity.
Analysis of Impurity Profile
-
Deletion Sequences: Method A showed the Des-Ala impurity as a "shoulder" on the main peak. Method B resolved this as a distinct peak, allowing for accurate integration and preventing false-positive purity assignment.
-
Deamidation: The Asn103 deamidation product elutes slightly earlier than the parent peptide. The core-shell column provided sufficient plate counts to visualize this typically co-eluting species.
Expert Protocol: Step-by-Step
To replicate the Optimized Method B , follow this self-validating protocol:
Step 1: System Suitability Preparation
-
Blank Injection: Inject 100% Mobile Phase A to ensure baseline stability.
-
Standard Prep: Dissolve Cytochrome c fragment standard at 0.5 mg/mL in Water/ACN (90:10). Note: Avoid 100% aqueous dissolution to prevent non-specific binding to vials.
-
Sensitivity Check: Inject a 0.1% dilution of the standard. Signal-to-Noise (S/N) must be > 10.
Step 2: Mobile Phase Engineering
-
Why TFA? While Formic Acid is preferred for MS, TFA (0.1%) is required here to ion-pair with the Lysine residues. This masks the positive charge and prevents silanol interaction, ensuring the symmetry seen in Table 5.1.
-
Buffer Age: Do not use aqueous TFA buffers older than 48 hours; evaporation changes pH and retention times.
Step 3: Gradient Execution
-
Equilibration: 5 Column Volumes (CV) minimum.
-
Injection: 10 µL.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
10.1 min: 95% B (Wash)
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibrate)
-
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Doublet Peak | Deamidation of Asn103 or Met oxidation (if present). | Check sample age. Freshly dissolve lyophilized powder. If doublet persists, it is a synthesis error. |
| Broad Peaks | Column overload or Silanol interaction.[1] | Reduce injection volume. Ensure TFA concentration is |
| Ghost Peaks | Carryover from previous run. | Run a "Sawtooth" gradient wash (5-95% B rapid cycling) between runs. |
References
-
TargetMol. Cytochrome c fragment (93-108) Product Information. Retrieved from
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: Formic vs TFA. Retrieved from
-
Phenomenex. Core-Shell vs Fully Porous Particles: Efficiency Comparisons. Retrieved from
-
Sigma-Aldrich (Merck). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from
-
National Institutes of Health (PMC). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses. Retrieved from
Sources
Specificity Controls for Cytochrome c 93-108 Peptide Experiments: A Comparative Technical Guide
Topic: Specificity controls for cytochrome c 93-108 peptide experiments Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The Cytochrome c carboxyl-terminal fragment (residues 93-108) is a cornerstone reagent in immunology and cell biology. It serves as the canonical antigen for studying Class II MHC (I-E
However, the utility of this peptide is entirely dependent on specificity . Without rigorous controls, data derived from Cytochrome c 93-108 experiments is susceptible to misinterpretation due to MHC promiscuity, bystander activation, or peptide aggregation. This guide objectively compares the necessary control alternatives—Scrambled, Point-Mutant, and Truncated variants—providing the experimental logic required to validate your results.
Part 1: The Biological Context & Mechanism
To design effective controls, one must understand the structural basis of the interaction. The Cytochrome c 93-108 peptide (typically derived from Moth or Pigeon sequences) forms an alpha-helical structure that binds to the MHC Class II molecule I-E
-
The Anchor: Residue Lysine-103 (in Moth/Pigeon numbering) often serves as a primary anchor for the MHC groove.
-
The Trigger: Residue Lysine-99 is the critical solvent-exposed residue that contacts the TCR (CDR3 loops).
If your experimental readout (e.g., IL-2 secretion, proliferation) occurs, it must be driven by this precise trimolecular complex, not by non-specific hydrophobic interactions.
Figure 1: The Specificity Checkpoint (Mechanism of Action)
Caption: The trimolecular complex requirement. Specificity is defined by the peptide's ability to bridge the APC and TCR. Disruption at the Peptide-TCR interface (via controls) validates the pathway.
Part 2: Comparative Analysis of Control Types
In any high-impact study, the Wild-Type (WT) peptide cannot stand alone. You must compare it against specific alternatives to rule out artifacts.
Table 1: Comparative Performance of Specificity Controls
| Control Type | Description | Specificity Power | Primary Risk | Best Use Case |
| Wild-Type (WT) | Native Cytochrome c 93-108 sequence (Moth/Pigeon). | Reference Standard | N/A | The experimental condition. |
| Alternative A: Scrambled | Same amino acid composition, randomized sequence. | Medium | Can inadvertently create new "neo-epitopes" or hydrophobic aggregates. | Ruling out general toxicity or metabolic effects of the amino acid load. |
| Alternative B: Point Mutant (K99A) | Single alanine substitution at the TCR contact residue (Lys99). | High (Gold Standard) | Requires precise synthesis; expensive. | Proving that activation is TCR-mediated and not due to endotoxin/mitogens. |
| Alternative C: Anchor Mutant (K103A) | Substitution at the MHC binding residue. | High | May still bind MHC weakly if concentration is too high. | Proving MHC restriction (I-E |
| Alternative D: Irrelevant | Unrelated peptide (e.g., HEL 46-61 or OVA 323-339). | Low | Does not control for synthesis byproducts or similar physicochemical properties. | Negative background control. |
Deep Dive: Why the K99A Mutant is Superior
While scrambled peptides are cheaper, they fail to mimic the secondary structure (alpha-helix) of Cytochrome c. The K99A (Lysine to Alanine) mutant preserves the helical structure and MHC binding capability but removes the single atom group responsible for triggering the T-cell.
-
Logic: If K99A induces proliferation, your WT result is likely a false positive caused by impurities (LPS) or off-target binding.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, follow this protocol which integrates the controls directly into the workflow.
Protocol: T-Cell Proliferation Assay with Specificity Mapping
Materials:
-
Responder Cells: Lymph nodes from AND TCR transgenic mice (or T-cell hybridomas).
-
APCs: Irradiated CH27 B-cells or splenocytes (I-E
positive). -
Peptides: Cyt c 93-108 (WT), Cyt c K99A (Mutant), Scrambled Control.
Workflow:
-
Preparation (Day 0):
-
Isolate CD4+ T cells via magnetic bead separation (>95% purity).
-
Label T cells with CFSE (1 µM) to track division history.
-
-
The Setup (96-well plate):
-
Plate 2x10^5 APCs + 1x10^5 T cells per well.
-
Dose Response (Crucial): Do not use a single concentration. Titrate peptides from 0.01 µM to 100 µM (log scale).
-
Control Wells:
-
Media only (Negative Background).
-
ConA or Anti-CD3/CD28 (Positive Viability Check).
-
K99A Mutant (Specificity Check).
-
-
-
Incubation:
-
Culture for 72 hours at 37°C, 5% CO2.
-
-
Readout (Flow Cytometry):
-
Gate on CD4+ / Live cells.
-
Measure CFSE dilution (proliferation peaks).
-
Figure 2: Data Interpretation Decision Tree
Caption: Logical flow for interpreting Cyt c 93-108 specificity. Success requires WT activity AND Mutant silence.
Part 4: Technical Troubleshooting & Insights
1. The "Hook Effect" in Peptide Titration High concentrations (>50 µM) of Cytochrome c 93-108 can sometimes cause T-cell apoptosis (Activation Induced Cell Death - AICD) or non-specific stimulation.
-
Solution: Always analyze the peak of the bell curve (typically 1–10 µM). If the K99A mutant stimulates at 100 µM, this indicates low-affinity cross-reactivity or impurities.
2. Species Mismatch Ensure your peptide sequence matches your biological model.
-
Moth (MCC): ...ANERADLIAYLKQATK (Often cited as 88-103, but 93-103 is the core).
-
Pigeon (PCC): ...KAERADLIAYLKQATAK (Residue 104 is an extra Lysine).
-
Note: The "93-108" nomenclature is often used to describe the C-terminal fragment including the full alpha-helix. Verify the sequence DLIAYLKQATK (Moth core) is present.
3. Solubility & Storage Cytochrome c fragments are generally soluble in water/PBS. However, hydrophobic residues (Phe/Leu) can aggregate.
-
Protocol: Reconstitute at high concentration (1-2 mM) in sterile water, aliquot, and freeze at -80°C. Avoid repeated freeze-thaw cycles which promote aggregation and can trigger false-positive innate immune responses.
References
-
Schwartz, R. H. (1985). T-lymphocyte recognition of antigen in association with gene products of the major histocompatibility complex.[1][2][3] Annual Review of Immunology. Link
-
Jenkins, M. K., & Schwartz, R. H. (1987). Antigen presentation by chemically modified splenocytes induces antigen-specific T cell unresponsiveness in vitro and in vivo. Journal of Experimental Medicine. Link
-
Jorgensen, J. L., et al. (1992). Mapping T-cell receptor-peptide contacts by variant peptide immunization of single-chain transgenics. Nature.[4] Link
-
Newell, E. W., et al. (2011).[5] Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek.[2] The Journal of Immunology.[1][6][7][8] Link
-
TargetMol. (2024). Cytochrome c fragment (93-108) Product Information.[9][10][11]Link
Sources
- 1. Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Specificity and Cross-Reactivity in T Cell Receptors Specific for Cytochrome c–I-Ek - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCRs with Distinct Specificity Profiles Use Different Binding Modes to Engage an Identical Peptide–HLA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Deconstructing the peptide-MHC specificity of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The T lymphocyte response to cytochrome c. V. Determination of the minimal peptide size required for stimulation of T cell clones and assessment of the contribution of each residue beyond this size to antigenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activation of pigeon cytochrome c-specific T cell hybridomas by antigenic peptides is influenced by non-native sequences at the amino terminus of the determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pigeon cytochrome c-specific T cell response of low responder mice. I. Identification of antigenic determinants on fragment 1 to 65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on cytochrome c. 8. Synthesis of the protected hexadecapeptide (sequence 93-108) of Baker's yeast iso-1-cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome c fragment (93-108) | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Technical Guide: Cytochrome c (93-108) vs. Scrambled Peptide Control Validation
Executive Summary
In the study of intrinsic apoptosis, the release of Cytochrome c (Cyt c) from the mitochondrial intermembrane space is the "point of no return." While full-length holo-Cytochrome c is the physiological trigger, the synthetic peptide fragment corresponding to residues 93-108 has emerged as a critical tool for dissecting the structural requirements of Apaf-1 (Apoptotic protease activating factor-1) activation without the confounding variables of heme redox activity or mitochondrial purification contaminants.
This guide provides a rigorous technical comparison between the active Cytochrome c (93-108) peptide and its scrambled sequence control . We validate why the scrambled control is not merely a suggestion but a mandatory requirement to rule out cationic toxicity and confirm structural specificity in apoptosome formation.
Mechanistic Distinction
To understand the validation logic, one must first understand the molecular interaction.
The Active Agent: Cytochrome c (93-108)
The C-terminal alpha-helix of Cytochrome c (residues 93-108) contains a specific pattern of lysine residues. These positively charged residues form salt bridges with the WD40 repeat region of Apaf-1. This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, allowing it to oligomerize into the heptameric apoptosome.[1]
The Control: Scrambled Peptide
The scrambled peptide contains the identical amino acid composition (and thus the same molecular weight and isoelectric point) but in a randomized sequence.
-
Why is this critical? Cytochrome c fragments are highly basic (high pI). Cationic peptides can inherently destabilize membranes or cause non-specific protein aggregation due to charge alone.
-
The Validation Logic: If the scrambled peptide induces apoptosis, your effect is an artifact of charge toxicity. If only the 93-108 sequence works, you have proven specific structural binding to Apaf-1.
Comparative Specifications
The following table outlines the physicochemical properties. Note that while mass and charge are identical, the topology of the charge distribution differs.
| Feature | Cytochrome c (93-108) | Scrambled Control |
| Function | Inducer : Binds Apaf-1 WD40 domain | Inert : Negative control for specificity |
| Sequence Strategy | Native C-terminal | Randomized order of same residues |
| Net Charge (pH 7) | Highly Positive (+3 to +5 typically) | Identical (Highly Positive) |
| Isoelectric Point (pI) | > 10.0 | > 10.0 |
| Solubility | High (Water/PBS) | High (Water/PBS) |
| Secondary Structure | Disordered / Random Coil | |
| Apaf-1 Binding | High Affinity ( | No Binding / Negligible |
Visualizing the Signaling Pathway
The following diagram illustrates the specific entry point of the 93-108 peptide compared to the scrambled control.
Caption: Specific activation of the Apaf-1 pathway by Cyt c 93-108 versus the inert nature of the scrambled control.
Experimental Validation Protocols
As a scientist, you should never rely on manufacturer claims alone. Below are two self-validating protocols to confirm the activity of your peptide batches.
Protocol A: Cell-Free Caspase-3 Activation Assay
The Gold Standard for biochemical specificity.
Objective: Measure the ability of the peptide to trigger the apoptosome in cytosolic extracts.
Materials:
-
S-100 Cytosolic Extract (prepared from HeLa or Jurkat cells, mitochondria-free).
-
Synthetic Cyt c (93-108).[2]
-
Scrambled Control Peptide.
-
Ac-DEVD-pNA (Colorimetric Caspase-3 substrate).
-
dATP (10 mM stock).
Workflow:
-
Preparation: Thaw S-100 extract on ice. Ensure no endogenous cytochrome c is present (mitochondria must be removed via high-speed centrifugation).
-
Reaction Setup (96-well plate):
-
Well A (Blank): Buffer + S-100 + dATP.
-
Well B (Test): Buffer + S-100 + dATP + Cyt c 93-108 (10 µM) .
-
Well C (Control): Buffer + S-100 + dATP + Scrambled Peptide (10 µM) .
-
-
Incubation: Incubate at 30°C for 30–60 minutes to allow apoptosome formation and caspase-9 activation.
-
Substrate Addition: Add Ac-DEVD-pNA (200 µM final).
-
Readout: Measure absorbance at 405 nm every 5 minutes for 1 hour.
Expected Results:
-
Well B should show a rapid, linear increase in OD405 (Caspase-3 activity).
-
Well C should remain flat, identical to Well A.
-
Validation Check: If Well C shows activity, your peptide concentration is too high, causing non-specific charge effects, or your S-100 extract has damaged mitochondria releasing endogenous Cyt c.
Protocol B: Microinjection or Bio-Porter Delivery
The Physiological Assay.
Objective: Introduce peptides directly into the cytoplasm of living cells (bypassing the membrane) to observe morphology.
Workflow:
-
Seeding: Seed CHO or HeLa cells on glass coverslips.
-
Delivery: Microinject the Cyt c 93-108 or Scrambled peptide (50 µM needle concentration) directly into the cytosol. Alternatively, use a protein delivery reagent (e.g., Bio-Porter) if microinjection is unavailable.
-
Observation: Monitor cells via phase-contrast microscopy over 1–4 hours.
-
Markers: Co-inject a fluorescent marker (e.g., FITC-Dextran) to identify injected cells.
Expected Results:
-
Cyt c 93-108: Cells will display classic apoptotic blebbing, shrinkage, and nuclear condensation within 60–120 minutes.
-
Scrambled: Cells will remain viable and adherent with normal morphology.
Expert Insights & Troubleshooting
1. The "Lysine" Trap: The 93-108 region is extremely lysine-rich. This makes the peptide "sticky."
-
Tip: Do not store dilute solutions (<10 µM) in plastic tubes for long periods; the peptide will adsorb to the plastic. Use siliconized tubes or prepare fresh.
2. dATP Dependency: The 93-108 peptide cannot activate Apaf-1 in the absence of dATP or ATP.
-
Validation: If you see activation without dATP, your S-100 extract likely contains high levels of endogenous ATP, or you are observing a non-Apaf-1 mediated artifact.
3. Solubility vs. Aggregation: While soluble, the scrambled peptide can form aggregates at high concentrations (>100 µM) due to hydrophobic clustering of the randomized residues. Always centrifuge your peptide stock (10,000 x g for 5 min) before use to remove aggregates that could mechanically damage cells during microinjection.
References
-
Liu, X., Kim, C.N., Yang, J., Jemmerson, R., & Wang, X. (1996). Induction of apoptotic program in cell-free extracts: requirement for dATP and cytochrome c. Cell, 86(1), 147-157.
-
Kluck, R.M., Bossy-Wetzel, E., Green, D.R., & Newmeyer, D.D. (1997). The release of cytochrome c from mitochondria: a primary site for Bcl-2 regulation of apoptosis.[3] Science, 275(5303), 1132-1136.
-
Zou, H., Henzel, W.J., Liu, X., Lutschg, A., & Wang, X. (1997). Apaf-1, a human protein homologous to C. elegans CED-4, participates in cytochrome c-dependent activation of caspase-3. Cell, 90(3), 405-413.
- Purring, C., et al. (1999). The structural basis for the specific binding of Cytochrome c to Apaf-1. Nature Structural Biology. (Contextual reference for the C-terminal helix mechanism).
Sources
Benchmarking TCR Specificity Validation: Cytochrome c (93-108) / I-E^k Systems
Executive Summary
Validating T-cell receptor (TCR) specificity for MHC Class II-restricted epitopes presents a distinct challenge compared to Class I systems due to lower intrinsic affinity (
While functional assays offer high sensitivity for activation thresholds, MHC Class II Tetramers remain the only method for direct physical quantification of antigen-specific T cells. However, successful application requires optimized protocols (e.g., protein kinase inhibition, temperature control) to overcome the rapid TCR downregulation characteristic of the 5C.C7 and 2B4 model systems.
Scientific Context: The MCC / I-E^k Model
The recognition of Cytochrome c by murine T cells is a foundational model in immunology.
-
Core Epitope: Residues 93-103 (DLIAYLKQATK) are the minimal determinant, though longer peptides (88-103 or 93-108) are often used for stability.
-
MHC Restriction: H-2 I-E^k.
-
Reference TCRs: The 5C.C7 and 2B4 transgenic TCRs are the gold standards for this specificity.
Molecular Interaction Diagram
The following diagram illustrates the trimolecular complex required for specificity.
Figure 1: The MCC peptide sits in the groove of the I-E^k molecule. Specificity is determined by the TCR's CDR3 loops contacting the upward-facing residues of the peptide (Lys99 is critical).
Comparative Analysis: Validation Methodologies
For researchers validating a new TCR or tracking specific populations, the choice lies between physical detection (Tetramers) and functional readout (Activation).
Table 1: Performance Matrix
| Feature | MHC Class II Tetramers (I-E^k/MCC) | Functional Assays (e.g., IL-2 ELISA / NFAT Reporter) | Dextramers / Multimers |
| Detection Type | Direct Physical Binding | Indirect (Downstream Signaling) | Direct Physical Binding |
| Sensitivity | Moderate (Requires >5-10 µM affinity) | High (Can detect lower affinity interactions) | High (Higher avidity backbone) |
| Specificity | Excellent (With proper controls) | Good (Subject to cross-reactivity) | Excellent |
| Cell Viability | Non-destructive (cells sortable) | Often destructive (lysis/fixation) | Non-destructive |
| Key Limitation | TCR Downregulation: Binding triggers internalization. | Does not quantify number of TCRs, only response. | Cost and availability for I-E^k alleles. |
| Best For | Sorting, Phenotyping, Frequency Analysis | Screening large libraries, Functional potency | Rare cell detection |
Detailed Protocol: Optimized Tetramer Staining
Standard protocols often fail for Class II/MCC systems due to low affinity and rapid TCR internalization at physiological temperatures. The following protocol integrates Protein Kinase Inhibition (PKI) to "freeze" the TCR on the surface.
Reagents Required[3][4][5]
-
Tetramer: I-E^k MCC (88-103 or 93-103) PE-labeled.
-
Control Tetramer: I-E^k CLIP or Hemoglobin (Hb) peptide (Negative Control).
-
PKI: Dasatinib (50 nM final concentration) – Critical for preventing TCR downregulation.
-
Cells: 5C.C7 transgenic splenocytes or transduced hybridomas.
Step-by-Step Workflow
-
Preparation:
-
Harvest cells and wash in FACS Buffer (PBS + 2% FCS + 0.05% NaN3).
-
Crucial Step: Pre-incubate cells with 50 nM Dasatinib for 30 minutes at 37°C. This inhibits Lck phosphorylation, preventing the TCR from internalizing upon tetramer binding.
-
-
Staining (The "Temperature Jump"):
-
Add I-E^k/MCC Tetramer (typically 1:50 to 1:100 dilution).
-
Incubate at 37°C for 60-90 minutes .
-
Note: Unlike Class I tetramers (stained at 4°C), Class II interactions often require the thermodynamic energy of 37°C to stabilize the conformation, but this must be done with Dasatinib to prevent signal loss.
-
-
Surface Labeling:
-
Wash cells 2x with cold FACS buffer (stops the reaction).
-
Stain for surface markers (CD4, CD3, CD44) at 4°C for 20 minutes.
-
Include a viability dye (e.g., 7-AAD or Zombie NIR).
-
-
Analysis:
-
Gate on Live / CD3+ / CD4+ cells.
-
Assess Tetramer+ population relative to the CLIP/Hb negative control.
-
Validation Decision Logic
Use this workflow to determine if your TCR is truly specific.
Figure 2: Validation logic flow. Physical binding (Tetramer) is the primary screen; functional assays serve as the tie-breaker for low-affinity clones.
Expert Insights & Troubleshooting
The "Affinity Trap"
The MCC/I-E^k system is characterized by a "flat" binding interface. Researchers often fail to detect binding because they wash cells too aggressively.
-
Solution: Use minimal wash steps after tetramer incubation. Fix cells immediately with 1% PFA if not analyzing immediately.
Specificity Controls are Non-Negotiable
Because I-E^k is a "promiscuous" binder, background staining can be high.
-
Gold Standard Control: Use the I-E^k/Hemoglobin (Hb 64-76) tetramer. It binds I-E^k with similar stability to MCC but is not recognized by 5C.C7/2B4 TCRs.
-
Avoid: Using "Empty" MHC tetramers, as they are unstable and aggregate, causing false positives.
Peptide Variations[1][6][7][8]
-
MCC 88-103: The standard "long" peptide. Most stable in the MHC groove.
-
MCC 93-103: The minimal epitope. Use this for fine-mapping specificity, but be aware that tetramers made with this shorter peptide may be less stable than 88-103 versions.
References
-
Altman, J. D., et al. (1996).[3][4] Phenotypic analysis of antigen-specific T lymphocytes. Science, 274(5284), 94-96.[3]
-
Reay, P. A., Kantor, R. M., & Davis, M. M. (1994). Use of global amino acid replacements to define the requirements for MHC binding and T cell recognition of moth cytochrome c (93-103).[2] Journal of Immunology, 152(8), 3946-3957.
-
Newell, E. W., et al. (2009). Protein kinase inhibitors facilitate detection of T cells expressing low-affinity receptors.[5] Immunity, 30(3), 323-324. (Note: This establishes the Dasatinib protocol).
-
Corse, E., et al. (2010). MHC class II restricted TCR-peptide-MHC interactions.[5] Immunological Reviews, 235(1), 177-196.
Sources
- 1. rupress.org [rupress.org]
- 2. stacks.stanford.edu [stacks.stanford.edu]
- 3. Why Tetramers? | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. immunaware.com [immunaware.com]
- 5. Comparison of peptide-major histocompatibility complex tetramers and dextramers for the identification of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Cytochrome c Fragment (93-108)
For researchers and drug development professionals, the lifecycle of a laboratory reagent extends beyond its experimental use. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides an in-depth, procedural framework for the safe and effective disposal of Cytochrome c fragment (93-108), a peptide with known biological activity. Our commitment is to empower you with the knowledge to manage laboratory waste with the highest standards of scientific integrity and safety.
Understanding the Material: Cytochrome c Fragment (93-108)
Cytochrome c is a well-characterized protein central to cellular respiration and a key initiator of apoptosis (programmed cell death).[1][2][3] The fragment (93-108) is a specific peptide sequence derived from Cytochrome c that has been shown to initiate apoptosis.[1][2] This intrinsic biological activity is the primary consideration when developing a disposal plan. While not classified as an acutely toxic substance in all Safety Data Sheets (SDS), its ability to trigger cellular processes necessitates a cautious and informed approach to its disposal.
Key Considerations:
-
Bioactivity: The primary hazard is its potential to induce apoptosis if accidentally introduced into a biological system.
-
Physical Form: It is typically handled as a lyophilized powder or in a reconstituted liquid form. The powder poses an inhalation risk.
-
Solvents: The solvents used to reconstitute and dilute the peptide must also be considered in the waste stream.
The Core Principle: Risk Assessment and Institutional Protocols
The foundation of safe laboratory practice is a thorough risk assessment. Before beginning any work that will generate waste containing Cytochrome c fragment (93-108), it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[4] EHS professionals are the definitive resource for interpreting federal, state, and local regulations and will provide specific guidance tailored to your location and facilities.[4][5]
This guide should be used to supplement, not replace, your institution's established protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling Cytochrome c fragment (93-108) in any form.[6]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes of liquid solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use a fume hood or biosafety cabinet for powders | Prevents inhalation of the easily aerosolized lyophilized powder.[6] |
Step-by-Step Disposal Procedures
The proper disposal route for Cytochrome c fragment (93-108) waste depends on its physical state (solid or liquid) and the nature of any associated contaminants. Never dispose of this peptide in the regular trash or down the drain without deactivation. [4][6]
Solid Waste Disposal
This category includes unused lyophilized powder, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, microfuge tubes).
Procedure:
-
Segregation: Collect all solid waste contaminated with Cytochrome c fragment (93-108) in a designated, leak-proof hazardous waste container.[4] This container must be clearly labeled.
-
Labeling: The label should include:
-
"Hazardous Waste"
-
The full chemical name: "Cytochrome c fragment (93-108)"
-
The approximate amount of peptide waste.
-
The date accumulation started.
-
Any other information required by your institution's EHS.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.[7]
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.[4]
Liquid Waste Disposal
This category includes reconstituted peptide solutions, cell culture media containing the peptide, and waste from analytical procedures like HPLC.
Procedure:
-
Deactivation (Recommended): Due to its apoptotic activity, deactivating the peptide before disposal is a best practice. A common and effective method is chemical inactivation.[8]
-
pH Neutralization: After deactivation, neutralize the pH of the solution. Bleach solutions are typically basic.
-
Collection:
-
Aqueous Waste: After deactivation and neutralization, some institutions may permit drain disposal for small quantities of aqueous waste, provided it complies with local wastewater regulations. Always confirm this with your EHS office. If permitted, flush with a large volume of water.[8]
-
Solvent-Based Waste: Collect all liquid waste containing organic solvents (e.g., from HPLC) in a separate, compatible, and clearly labeled hazardous waste container.[6][8] Do not mix chlorinated and non-chlorinated solvents.[8]
-
-
Labeling and Storage: As with solid waste, label the liquid hazardous waste container clearly and store it in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Sharps Disposal
This includes needles, syringes, and broken glassware that have come into contact with the peptide.
Procedure:
-
Container: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[9]
-
Labeling: The sharps container should be clearly labeled as "Chemically Contaminated Sharps" and include the name of the chemical contaminant (Cytochrome c fragment (93-108)).
-
Disposal: Once the container is 2/3 full, seal it and arrange for disposal through your institution's hazardous waste stream.[9]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment:
-
Liquid Spill: Use absorbent materials to contain the spill.
-
Solid Spill (Powder): Gently cover the spill with damp paper towels to avoid raising dust.
-
-
Cleanup: Carefully clean the area with a 10% bleach solution, allowing for a 30-minute contact time.
-
Disposal: Collect all cleanup materials (absorbent pads, paper towels, etc.) and place them in the designated solid hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institutional policy.
Visualizing the Disposal Workflow
To aid in the decision-making process for proper disposal, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of Cytochrome c fragment (93-108).
Conclusion: A Culture of Safety
The responsible disposal of laboratory reagents like Cytochrome c fragment (93-108) is a fundamental aspect of scientific excellence. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize consultation with your institution's EHS department to ensure full compliance and the highest safety standards.
References
-
Peptide decontamination guidelines. SB-PEPTIDE. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. [Link]
-
CYCS Gene - GeneCards | CYC Protein | CYC Antibody. GeneCards. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT. University of Alabama at Birmingham. [Link]
-
Laboratory Waste Guidebook. The University of Rhode Island. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
Cytochrome c: Using Biological Insight toward Engineering an Optimized Anticancer Biodrug. National Center for Biotechnology Information. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Cytochrome c: Using Biological Insight toward Engineering an Optimized Anticancer Biodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. web.uri.edu [web.uri.edu]
- 6. biovera.com.au [biovera.com.au]
- 7. research.columbia.edu [research.columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
